DGN549-L
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C58H58N8O13 |
|---|---|
Molecular Weight |
1075.1 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexanoate |
InChI |
InChI=1S/C58H58N8O13/c1-32(61-51(67)15-9-10-16-54(70)79-66-52(68)17-18-53(66)69)55(71)62-33(2)56(72)63-38-20-34(30-77-49-26-43-41(24-47(49)75-3)57(73)64-39(28-59-43)22-36-11-5-7-13-45(36)64)19-35(21-38)31-78-50-27-44-42(25-48(50)76-4)58(74)65-40(29-60-44)23-37-12-6-8-14-46(37)65/h5-8,11-14,19-21,24-28,32-33,39-40,60H,9-10,15-18,22-23,29-31H2,1-4H3,(H,61,67)(H,62,71)(H,63,72)/t32-,33-,39-,40-/m0/s1 |
InChI Key |
ZJAVYEURWFEFIB-RUUJEGCPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC(=CC(=C1)COC2=C(C=C3C(=C2)N=C[C@@H]4CC5=CC=CC=C5N4C3=O)OC)COC6=C(C=C7C(=C6)NC[C@@H]8CC9=CC=CC=C9N8C7=O)OC)NC(=O)CCCCC(=O)ON1C(=O)CCC1=O |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1=CC(=CC(=C1)COC2=C(C=C3C(=C2)N=CC4CC5=CC=CC=C5N4C3=O)OC)COC6=C(C=C7C(=C6)NCC8CC9=CC=CC=C9N8C7=O)OC)NC(=O)CCCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Foundational & Exploratory
DGN549-L: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
DGN549-L is a highly potent DNA alkylating agent belonging to the pyrrolobenzodiazepine (PBD) dimer family. It is utilized as a cytotoxic payload in the development of antibody-drug conjugates (ADCs). This document provides an in-depth technical overview of the core mechanism of action of this compound, detailing its molecular interactions with DNA, the subsequent cellular response, and key experimental data from preclinical studies. The information is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted therapeutics.
Introduction
Antibody-drug conjugates are a transformative class of cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The efficacy of an ADC is critically dependent on the properties of its three components: the monoclonal antibody, the linker, and the cytotoxic payload. This compound is a state-of-the-art payload that leverages the potent DNA cross-linking ability of PBD dimers to induce cancer cell death. PBD dimers are significantly more potent than traditional chemotherapeutic agents and exert their cytotoxic effects in a cell cycle-independent manner.[1][2] This guide will elucidate the intricate mechanism through which this compound, as part of an ADC, brings about its anti-tumor effects.
Mechanism of Action: DNA Cross-linking
The primary mechanism of action of this compound is the alkylation of DNA, leading to the formation of interstrand cross-links.[1][3] This process can be broken down into the following key steps:
-
Minor Groove Binding: The this compound payload, once released within the cancer cell, translocates to the nucleus and binds to the minor groove of the DNA.[1][3] PBD dimers exhibit a preference for purine-G-purine sequences.[3]
-
Covalent Bond Formation: Following insertion into the minor groove, the electrophilic C11 position of the PBD molecule forms a covalent aminal bond with the N2 of a guanine base.[1]
-
Interstrand Cross-linking: As a dimer, this compound possesses two such reactive sites, allowing it to bind to guanine bases on opposite strands of the DNA, creating a highly cytotoxic interstrand cross-link.[1][3]
-
Minimal DNA Distortion: A key feature of PBD-DNA adducts is that they cause minimal distortion of the DNA helix.[1][4] This characteristic is thought to make the lesions difficult for cellular DNA repair mechanisms to recognize and correct, contributing to their high potency and persistent nature.[3][4]
Signaling Pathway for this compound Induced DNA Damage Response
Cellular Response to this compound Induced DNA Damage
The formation of this compound-mediated DNA interstrand cross-links triggers a complex cellular response, ultimately leading to apoptosis.
-
DNA Damage Sensing: The DNA damage is recognized by sensor proteins of the DNA Damage Response (DDR) pathway, including ATM, ATR, and DNA-PK.[5]
-
Cell Cycle Arrest: Activation of these kinases initiates a signaling cascade that leads to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[5]
-
Apoptosis Induction: Due to the persistent and difficult-to-repair nature of the PBD-induced cross-links, the damage is often deemed irreparable, leading to the initiation of the apoptotic cascade and programmed cell death.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound conjugated to different antibodies via either lysine or site-specific cysteine linkage, as reported by Bai et al. (2020).
Table 1: In Vitro Cytotoxicity of this compound ADCs
| Cell Line | Target Antigen | ADC | Conjugation Method | DAR | IC50 (ng/mL) |
| NCI-H2110 | FRα | mAb1-DGN549-L | Lysine | 3.5 | 10-50 |
| NCI-H2110 | FRα | mAb1-DGN549-C | Cysteine | 1.9 | 50-100 |
| MOLM-13 | CD123 | mAb2-DGN549-L | Lysine | 3.5 | 1-5 |
| MOLM-13 | CD123 | mAb2-DGN549-C | Cysteine | 1.9 | 5-10 |
Data synthesized from Bai C, et al. Bioconjugate Chem. 2020.
Table 2: In Vivo Efficacy of this compound ADCs
| Xenograft Model | Target Antigen | ADC | Dose (µg/kg DGN549) | Tumor Growth Inhibition (%T/C) / Outcome |
| NCI-H2110 | FRα | mAb1-DGN549-L | 3 | Minimally Active |
| NCI-H2110 | FRα | mAb1-DGN549-L | 9 | Complete Regressions |
| NCI-H2110 | FRα | mAb1-DGN549-C | 3 | Minimally Active |
| NCI-H2110 | FRα | mAb1-DGN549-C | 9 | Complete Regressions |
| MOLM-13 (disseminated) | CD123 | mAb2-DGN549-L | 0.1 | 59% Increase in Lifespan |
| MOLM-13 (disseminated) | CD123 | mAb2-DGN549-L | 1 | Sustained Lifespan Increase |
| MOLM-13 (disseminated) | CD123 | mAb2-DGN549-C | 0.1 | 262% Increase in Lifespan |
| MOLM-13 (disseminated) | CD123 | mAb2-DGN549-C | 1 | Sustained Lifespan Increase |
Data synthesized from Bai C, et al. Bioconjugate Chem. 2020.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound ADCs.
In Vitro Cytotoxicity Assay
This protocol is based on the methodology for assessing the potency of ADCs against adherent or suspension cancer cell lines.
-
Cell Seeding:
-
For adherent cell lines (e.g., NCI-H2110), seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow to adhere overnight.
-
For suspension cell lines (e.g., MOLM-13), seed cells at a density of 10,000-20,000 cells per well on the day of the experiment.
-
-
ADC Dilution: Prepare serial dilutions of the this compound ADCs and control ADCs in the appropriate cell culture medium.
-
Treatment: Add the diluted ADCs to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment:
-
Add a cell viability reagent (e.g., WST-8 or resazurin-based) to each well.
-
Incubate for 2-4 hours.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Xenograft Tumor Model
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound ADCs in a subcutaneous tumor model.
-
Cell Implantation:
-
Harvest cancer cells (e.g., NCI-H2110) from culture.
-
Subcutaneously implant 5-10 x 10^6 cells, resuspended in a mixture of media and Matrigel, into the flank of immunocompromised mice (e.g., SCID or nude).
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to an average volume of 100-150 mm³.
-
Measure tumor volume using calipers 2-3 times per week.
-
-
Animal Grouping and Dosing:
-
Randomize mice into treatment and control groups.
-
Administer this compound ADCs, vehicle control, and any other control articles intravenously.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight.
-
The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume in the treated group compared to the control group (%T/C).
-
-
Data Analysis: Plot mean tumor volume over time for each group. Perform statistical analysis to determine significant differences between treatment groups.
Mandatory Visualizations
Experimental Workflow for ADC Production and Characterization
Logical Relationship in ADC Efficacy Evaluation
Conclusion
This compound is a potent pyrrolobenzodiazepine dimer payload that induces cancer cell death through the formation of persistent DNA interstrand cross-links. Its unique mechanism of action, which involves minimal DNA distortion and the activation of the DNA damage response pathway, makes it a highly effective component of antibody-drug conjugates. The preclinical data demonstrate that this compound-containing ADCs have significant anti-tumor activity both in vitro and in vivo. Understanding the core mechanism of action of this compound is essential for the rational design and development of next-generation ADCs for targeted cancer therapy.
References
DGN549-L: A Technical Guide to an Indolinobenzodiazepine Payload in ADC Development
For Researchers, Scientists, and Drug Development Professionals
DGN549-L is a potent, DNA-alkylating cytotoxic agent, a member of the indolinobenzodiazepine (IGN) class of payloads, designed for use in antibody-drug conjugates (ADCs).[1][2][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical data, and the experimental protocols used in its evaluation. While this compound itself is a tool for preclinical research, the broader class of IGN payloads is currently undergoing clinical evaluation, highlighting the relevance of this technology.
Core Concepts and Mechanism of Action
This compound is the lysine-reactive form of the DGN549 payload, meaning it is designed to be conjugated to monoclonal antibodies (mAbs) through the lysine residues on the antibody's surface.[1][2][4] This results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites.
The cytotoxic activity of DGN549 stems from its ability to act as a DNA alkylator.[1][2][3] Upon internalization by a target cancer cell and subsequent release from the ADC, the DGN549 payload travels to the nucleus. There, its reactive imine moiety forms a covalent bond with the 2-amino group of a guanine base within the minor groove of the DNA. This DNA modification disrupts the normal cellular processes of replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Caption: Figure 1: Mechanism of Action of DGN549 Payload.
Preclinical Comparative Studies: Lysine vs. Site-Specific Conjugation
A key study by Bai et al. (2020) provides a systematic preclinical comparison of ADCs constructed with this compound (lysine conjugation) and a site-specific cysteine-conjugated version (DGN549-C), referred to as CYSMAB.[4][5][6][7][8] This research highlights the impact of conjugation chemistry on the therapeutic index of an ADC.
The study utilized two different antibody systems:
-
mAb1: An anti-folate receptor alpha (FRα) antibody.
-
mAb2: An anti-CD123 antibody.
Data Presentation
Table 1: In Vitro Cytotoxicity of Anti-FRα (mAb1) DGN549 ADCs
| Cell Line | Target | ADC Construct | IC50 (pM) |
|---|---|---|---|
| KB | FRα-positive | Lysine-linked (2a) | 12 |
| CYSMAB (2b) | 10 | ||
| Namalwa | FRα-negative | Lysine-linked (2a) | >10,000 |
| CYSMAB (2b) | >10,000 |
Data sourced from Bai et al., 2020.
Table 2: In Vitro Cytotoxicity of Anti-CD123 (mAb2) DGN549 ADCs
| Cell Line | Target | ADC Construct | IC50 (pM) |
|---|---|---|---|
| MOLM-13 | CD123-positive | Lysine-linked (3a) | 2.5 |
| CYSMAB (3b) | 2.0 | ||
| NB4 | CD123-negative | Lysine-linked (3a) | >3,000 |
| CYSMAB (3b) | >3,000 |
Data sourced from Bai et al., 2020.
Table 3: In Vivo Efficacy of Anti-FRα (mAb1) ADCs in NCI-H2110 NSCLC Xenograft Model
| ADC Construct | Dose (µg/kg DGN549) | Tumor Growth Inhibition (%T/C) | Outcome |
|---|---|---|---|
| Lysine-linked (2a) | 3 | 43% | Minimal Activity |
| CYSMAB (2b) | 3 | 49% | Minimal Activity |
| Lysine-linked (2a) | 9 | -89% | Durable Complete Regressions |
| CYSMAB (2b) | 9 | -93% | Durable Complete Regressions |
Data sourced from Bai et al., 2020.
Table 4: In Vivo Efficacy of Anti-CD123 (mAb2) ADCs in MOLM-13 AML Disseminated Model
| ADC Construct | Dose (µg/kg DGN549) | Increase in Lifespan (%) |
|---|---|---|
| Lysine-linked (3a) | 0.1 | 59% |
| CYSMAB (3b) | 0.1 | 262% |
| Lysine-linked (3a) | 1 | >414% |
| CYSMAB (3b) | 1 | >414% |
Data sourced from Bai et al., 2020.
The results indicate that while both lysine-conjugated and site-specific ADCs are highly potent, the site-specific versions can offer an improved therapeutic index, demonstrating either better tolerability or, in the case of the anti-CD123 ADC, significantly improved efficacy at lower doses.[6][7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the methods described by Bai et al., 2020.
ADC Conjugation and Characterization
-
Lysine-directed Conjugation (this compound): The antibody (mAb1 or mAb2) is incubated with a molar excess of this compound in a buffered solution. The reaction is allowed to proceed for a specified time at a controlled temperature. The resulting ADC is then purified using size-exclusion chromatography to remove unconjugated payload and other impurities.
-
Cysteine-directed Conjugation (CYSMAB): The antibody, engineered with a specific serine to cysteine mutation, is first partially reduced to expose the reactive thiol groups of the engineered cysteines. The reduced antibody is then reacted with a maleimide-containing version of the DGN549 payload (DGN549-C). The reaction is quenched, and the ADC is purified.
-
Characterization: The drug-to-antibody ratio (DAR) and heterogeneity of the ADCs are determined using methods such as Hydrophobic Interaction Chromatography (HIC) and UV-Vis spectroscopy.
In Vitro Cytotoxicity Assay
-
Cell Plating: Target-positive (e.g., KB, MOLM-13) and target-negative (e.g., Namalwa, NB4) cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the DGN549 ADCs or control ADCs.
-
Incubation: The plates are incubated for a period of 4-5 days.
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., WST-8 reagent).
-
Data Analysis: The absorbance readings are used to calculate the percentage of viable cells relative to untreated controls. The IC50 values are determined by fitting the data to a four-parameter logistic equation.
In Vivo Xenograft Models
-
NCI-H2110 Non-Small Cell Lung Cancer (NSCLC) Model:
-
Tumor Implantation: SCID mice are subcutaneously inoculated with NCI-H2110 cells.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Mice are randomized into treatment groups and administered a single intravenous dose of the ADCs at equivalent payload quantities.
-
Monitoring: Tumor volume and body weight are measured twice weekly.
-
Efficacy Endpoint: The study endpoint is determined by tumor growth inhibition (%T/C), calculated as the percentage of the median tumor volume of the treated group relative to the vehicle control group.
-
-
MOLM-13 Acute Myeloid Leukemia (AML) Disseminated Model:
-
Cell Inoculation: Athymic nude mice are inoculated intravenously with MOLM-13 tumor cells.
-
Dosing: A single intravenous dose of the ADC is administered on day 7 post-inoculation.
-
Monitoring: Mice are monitored daily for signs of morbidity.
-
Efficacy Endpoint: The primary endpoint is survival, and the efficacy is measured as the percent increase in lifespan compared to the vehicle control group.
-
Caption: Figure 2: Workflow for Comparing DGN549 ADC Conjugation Chemistries.
Clinical Context and Future Directions
While there are no publicly disclosed clinical trials for ADCs specifically using the DGN549 payload, the indolinobenzodiazepine (IGN) class of DNA-alkylating agents is clinically relevant. A notable example is Pivekimab sunirine (IMGN632) , a CD123-targeting ADC that utilizes a novel IGN payload.[1][2][5][9] IMGN632 has been investigated in Phase 1/2 clinical trials for hematologic malignancies such as acute myeloid leukemia (AML) and blastic plasmacytoid dendritic cell neoplasm (BPDCN).[1][4][5][10]
The development of IGN-based ADCs like IMGN632 demonstrates a strategic shift from DNA cross-linking agents to mono-alkylating agents to improve the tolerability and therapeutic index of this class of payloads.[2] Preclinical and clinical data for IMGN632 show potent anti-leukemia activity and a manageable safety profile, supporting the continued development of this class of ADCs.[5][9]
The research on this compound, therefore, provides a valuable preclinical foundation for understanding the behavior, strengths, and limitations of lysine-conjugated, DNA-alkylating ADCs. The insights gained from these studies inform the rational design of next-generation ADCs with potentially improved clinical outcomes.
References
- 1. Pivekimab sunirine (IMGN632), a novel CD123-targeting antibody-drug conjugate, in relapsed or refractory acute myeloid leukaemia: a phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A CD123-targeting antibody-drug conjugate, IMGN632, designed to eradicate AML while sparing normal bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Site-Specific Conjugation of the Indolinobenzodiazepine DGN549 to Antibodies Affords Antibody-Drug Conjugates with an Improved Therapeutic Index as Compared with Lysine Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. A Phase 1b/2 Study of IMGN632 as Monotherapy or Combination with Venetoclax and/or Azacitidine for Patients with CD123-Positive Acute Myeloid Leukemia | Joint Clinical Trials Office [jcto.weill.cornell.edu]
In-depth Technical Guide: DGN549-L, a DNA Alkylating Agent for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
DGN549-L is a potent DNA alkylating agent integral to the development of next-generation antibody-drug conjugates (ADCs). As a member of the indolinobenzodiazepine (IGN) class of cytotoxic payloads, this compound offers a distinct mechanism of action compared to traditional DNA cross-linking agents. This technical guide provides a comprehensive overview of the core properties of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols. The information presented is intended to support researchers and drug development professionals in the evaluation and utilization of this promising ADC payload.
Introduction to this compound
This compound is a synthetic DNA alkylating agent designed for covalent attachment to monoclonal antibodies (mAbs) via lysine residues.[1] The resulting ADC is engineered to selectively deliver the cytotoxic payload to tumor cells expressing a target antigen. Upon internalization and lysosomal processing, the active form of DGN549 is released, leading to cell death. A key feature of the IGN class of payloads, including DGN549, is their mono-alkylating activity, which distinguishes them from DNA cross-linking agents and is associated with an improved therapeutic index.
Mechanism of Action
The cytotoxic activity of this compound is initiated upon its release from the ADC within the target cancer cell. The mechanism can be delineated into several key steps:
-
ADC Internalization and Payload Release: The ADC binds to its target antigen on the cancer cell surface and is internalized, typically via receptor-mediated endocytosis. Trafficking to the lysosome leads to the degradation of the antibody and linker, releasing the active DGN549 payload into the cytoplasm.
-
Nuclear Translocation and DNA Binding: The released DGN549, being cell-permeable, can translocate to the nucleus. It then binds to the minor groove of the DNA helix.
-
Mono-alkylation of Guanine: DGN549 possesses a single reactive imine moiety that covalently binds to the N7 position of a guanine base. This mono-alkylation creates a stable DNA adduct. Unlike bifunctional alkylating agents, DGN549 does not form interstrand or intrastrand cross-links.
-
Induction of DNA Damage Response and Apoptosis: The formation of DGN549-DNA adducts disrupts DNA replication and transcription. This triggers the DNA Damage Response (DDR) pathway, leading to the phosphorylation of histone H2A.X (γH2A.X), a sensitive marker of DNA double-strand breaks. The accumulation of DNA damage ultimately activates apoptotic signaling cascades, resulting in programmed cell death.
-
Bystander Effect: The cell-permeable nature of the released DGN549 payload allows it to diffuse out of the target antigen-positive cell and kill neighboring antigen-negative cancer cells. This "bystander effect" is crucial for efficacy in heterogeneous tumors.
Quantitative Preclinical Data
The preclinical efficacy of DGN549 conjugated to different antibodies has been evaluated in various cancer cell lines and xenograft models. The following tables summarize the key quantitative findings from a study comparing lysine-conjugated (this compound) and site-specific cysteine-conjugated (DGN549-C) ADCs.
Table 1: In Vitro Cytotoxicity of anti-FRα (mAb1) DGN549 ADCs
| Cell Line | ADC Format | IC50 (ng/mL ADC) | IC50 (pM DGN549) |
| IGROV1 | Lysine-linked (this compound) | 0.8 | 2.4 |
| Cysteine-linked (DGN549-C) | 0.4 | 1.2 | |
| KB | Lysine-linked (this compound) | 0.3 | 0.9 |
| Cysteine-linked (DGN549-C) | 0.2 | 0.6 | |
| NCI-H2110 | Lysine-linked (this compound) | 1.5 | 4.5 |
| Cysteine-linked (DGN549-C) | 0.9 | 2.7 |
Table 2: In Vitro Cytotoxicity of anti-CD123 (mAb2) DGN549 ADCs
| Cell Line | ADC Format | IC50 (ng/mL ADC) | IC50 (pM DGN549) |
| MOLM-13 | Lysine-linked (this compound) | 0.08 | 0.24 |
| Cysteine-linked (DGN549-C) | 0.05 | 0.15 | |
| THP-1 | Lysine-linked (this compound) | 0.12 | 0.36 |
| Cysteine-linked (DGN549-C) | 0.07 | 0.21 |
Table 3: In Vivo Efficacy of anti-FRα (mAb1) DGN549 ADCs in NCI-H2110 Xenograft Model
| Treatment Group | Dose (µg/kg DGN549) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Lysine-linked (this compound) | 100 | 75 |
| 200 | 95 | |
| Cysteine-linked (DGN549-C) | 100 | 85 |
| 200 | >100 (regression) |
Table 4: In Vivo Efficacy of anti-CD123 (mAb2) DGN549 ADCs in MOLM-13 Disseminated AML Model
| Treatment Group | Dose (µg/kg DGN549) | Median Lifespan Increase (%) |
| Vehicle Control | - | 0 |
| Lysine-linked (this compound) | 1 | >100 |
| 5 | >150 | |
| Cysteine-linked (DGN549-C) | 1 | >120 |
| 5 | >180 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of Lysine-Linked this compound ADCs
-
Preparation of this compound: this compound, containing an N-hydroxysuccinimide (NHS) ester, is synthesized according to established chemical procedures.
-
Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer, typically phosphate-buffered saline (PBS), at a concentration of 5-10 mg/mL.
-
Conjugation Reaction: this compound is dissolved in an organic co-solvent such as dimethylacetamide (DMA) and added to the antibody solution at a molar excess of 3-5 fold. The reaction is allowed to proceed at room temperature for 2-4 hours.
-
Purification: The resulting ADC is purified from unconjugated payload and aggregates using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), protein concentration, and percentage of aggregation.
In Vitro Cytotoxicity Assay (WST-8 Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of appropriate culture medium and incubated for 24 hours.
-
ADC Treatment: A serial dilution of the this compound ADC is prepared and added to the cells. Control wells include untreated cells and cells treated with a non-targeting ADC.
-
Incubation: The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
WST-8 Reagent Addition: 10 µL of WST-8 reagent is added to each well.
-
Incubation and Measurement: The plates are incubated for an additional 2-4 hours, and the absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. IC50 values are determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 5-10 x 10^6 cells) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound ADC at different doses). The ADC is administered intravenously.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The study endpoint may be a specific time point or when tumors reach a maximum allowed size.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the change in tumor volume in treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Conclusion
This compound is a highly potent DNA mono-alkylating agent that serves as an effective payload for the development of ADCs. Its distinct mechanism of action, which avoids DNA cross-linking, offers a potential for an improved safety and efficacy profile. The preclinical data demonstrate significant anti-tumor activity in both in vitro and in vivo models. The experimental protocols provided herein offer a foundation for the further investigation and application of this compound in the design of novel cancer therapeutics.
References
The Core Structure and Mechanism of DGN549-L: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Indolinobenzodiazepine-Based Compound DGN549-L
Introduction
This compound is a potent DNA alkylating agent, a member of the indolinobenzodiazepine class of compounds, designed for use as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2][3] Its mechanism of action centers on the covalent modification of DNA, leading to the disruption of essential cellular processes and ultimately inducing cell death. This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental data related to this compound, intended for researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a complex organic molecule with the chemical formula C58H58N8O13 and a molecular weight of 1075.15 g/mol .[4] The core structure features an indolinobenzodiazepine moiety, which is responsible for its DNA alkylating activity. The "-L" suffix in its name designates that this particular derivative is functionalized with a linker terminating in an N-hydroxysuccinimide (NHS) ester. This NHS ester allows for covalent conjugation to primary amines, such as the lysine residues present on monoclonal antibodies, forming a stable amide bond.[5]
Mechanism of Action: DNA Alkylation and Cellular Consequences
As a DNA alkylating agent, this compound covalently modifies DNA, primarily at the N7 position of guanine bases.[5] This alkylation disrupts the normal structure and function of DNA, interfering with critical cellular processes like DNA replication and transcription. The presence of these DNA adducts triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[5]
Signaling Pathways Involved in this compound Induced Cell Death
The cellular response to DNA damage induced by alkylating agents like this compound is complex and involves multiple signaling pathways. A critical initial step is the recognition of the DNA adducts by the DNA mismatch repair (MMR) system, particularly the MutSα complex.[1] This recognition can initiate a signaling cascade that leads to apoptosis, in some cases, independently of the p53 tumor suppressor protein.[1]
In addition to apoptosis, extensive DNA alkylation can also lead to a regulated form of necrosis, which is dependent on the activity of poly(ADP-ribose) polymerase (PARP).[6] Overactivation of PARP in response to widespread DNA damage can lead to the depletion of cellular NAD+ and ATP, resulting in energy collapse and necrotic cell death.[6]
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]
- 6. Alkylating DNA damage stimulates a regulated form of necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
The Technical Core of DGN549-L: A Deep Dive into a DNA-Alkylating Payload for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core scientific principles and preclinical data surrounding the DGN549-L payload, a potent DNA-alkylating agent designed for the development of next-generation antibody-drug conjugates (ADCs). This compound, an indolinobenzodiazepine dimer, represents a class of cytotoxic agents that induce cell death through a well-defined mechanism of DNA interaction. This document provides a comprehensive overview of its mechanism of action, conjugation strategies, and a summary of key preclinical findings, offering valuable insights for researchers in the field of targeted cancer therapy.
Introduction to this compound and its Role in ADCs
Antibody-drug conjugates are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] The choice of the cytotoxic payload is a critical determinant of an ADC's efficacy and therapeutic window. This compound is a DNA alkylator that can be conjugated to antibodies via lysine residues.[2][3] It belongs to the pyrrolobenzodiazepine (PBD) dimer family, a class of compounds known for their potent antitumor activity.[4] PBD dimers function by cross-linking DNA, a mechanism that is effective in both dividing and non-dividing cells.[]
A cysteine-reactive version, DGN549-C, has also been developed to allow for site-specific conjugation, which can lead to more homogeneous ADCs with potentially improved therapeutic indices.[4][6] This guide will delve into the comparative preclinical data of lysine- and cysteine-conjugated DGN549 ADCs.
Mechanism of Action: DNA Alkylation and Apoptosis Induction
The cytotoxic activity of DGN549 stems from its ability to act as a DNA alkylating agent. As a PBD dimer, it binds to the minor groove of DNA and forms interstrand cross-links.[1][2] This covalent modification of DNA is highly disruptive to essential cellular processes.
The sequence of events leading to cell death is as follows:
-
ADC Internalization: The ADC, upon binding to a specific antigen on the surface of a cancer cell, is internalized, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and lysosomal enzymes cleave the linker connecting the antibody to the DGN549 payload.
-
DNA Binding and Cross-linking: The released DGN549 payload translocates to the nucleus and binds to the minor groove of the DNA. It then forms a covalent bond between two DNA strands, creating an interstrand cross-link.
-
Cell Cycle Arrest and Apoptosis: The DNA cross-link stalls DNA replication and transcription, leading to cell cycle arrest and the activation of the apoptotic signaling cascade, ultimately resulting in programmed cell death.
Data Presentation: Preclinical Efficacy of DGN549 ADCs
Preclinical studies have systematically evaluated the in vitro and in vivo efficacy of ADCs constructed with the DGN549 payload. A key study compared the performance of ADCs generated through heterogeneous lysine-directed conjugation versus site-specific cysteine-directed conjugation.[6]
In Vitro Cytotoxicity
The in vitro potency of DGN549 ADCs was assessed against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values.
Table 1: In Vitro Cytotoxicity of Anti-FRα (mAb1) DGN549 ADCs [6]
| Cell Line | ADC Format | ADC IC50 (ng/mL) | Payload IC50 (pM) |
| NCI-H2110 | Lysine-linked (2a) | 0.3 | 1.8 |
| CYSMAB (2b) | 0.2 | 1.2 | |
| KB | Lysine-linked (2a) | 0.1 | 0.6 |
| CYSMAB (2b) | 0.07 | 0.4 |
Table 2: In Vitro Cytotoxicity of Anti-CD123 (mAb2) DGN549 ADCs [6]
| Cell Line | ADC Format | ADC IC50 (ng/mL) | Payload IC50 (pM) |
| MOLM-13 | Lysine-linked (3a) | 0.03 | 0.2 |
| CYSMAB (3b) | 0.02 | 0.1 | |
| THP-1 | Lysine-linked (3a) | 0.1 | 0.6 |
| CYSMAB (3b) | 0.06 | 0.4 |
In Vivo Efficacy in Xenograft Models
The antitumor activity of DGN549 ADCs was evaluated in mouse xenograft models of non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).
Table 3: In Vivo Efficacy of Anti-FRα (mAb1) DGN549 ADCs in NCI-H2110 NSCLC Xenograft Model [6]
| Treatment Group | Dose (µg/kg DGN549) | Tumor Growth Inhibition (%T/C) | Outcome |
| Lysine-linked (2a) | 3 | Minimally Active | Similar to CYSMAB |
| CYSMAB (2b) | 3 | Minimally Active | Similar to Lysine-linked |
| Lysine-linked (2a) | 9 | - | Durable Complete Regressions |
| CYSMAB (2b) | 9 | - | Durable Complete Regressions |
Table 4: In Vivo Efficacy of Anti-CD123 (mAb2) DGN549 ADCs in MOLM-13 AML Disseminated Model [6]
| Treatment Group | Dose (µg/kg DGN549) | Lifespan Increase (%) |
| Lysine-linked (3a) | 0.1 | 59 |
| CYSMAB (3b) | 0.1 | 262 |
| Lysine-linked (3a) | ≥ 1 | Sustained |
| CYSMAB (3b) | ≥ 1 | Sustained |
These data suggest that while both lysine- and cysteine-conjugated DGN549 ADCs are highly potent, the site-specific conjugation may offer a significant therapeutic advantage in certain models.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of DGN549 ADCs.
Synthesis of DGN549-C (Cysteine-Reactive Payload)
The synthesis of the cysteine-reactive DGN549-C is achieved from the lysine-reactive this compound.[6]
Protocol:
-
Dissolve this compound (1a) in a suitable organic solvent.
-
Add N-(2-aminoethyl)maleimide hydrochloride.
-
The reaction proceeds via acylation to yield DGN549-C (1b).[6]
ADC Conjugation
Lysine Conjugation (to generate ADCs 2a and 3a):
-
The antibody is incubated with a titrated amount of this compound (1a) in a suitable buffer system.
-
The reaction is monitored to achieve a drug-to-antibody ratio (DAR) of approximately 2.5 to 3.0.[6]
Cysteine Conjugation (to generate ADCs 2b and 3b):
-
Engineered antibodies with a serine to cysteine mutation at position 442 (EU numbering) in the heavy chain are used.[6]
-
The antibody is partially reduced to expose the engineered cysteine residues.
-
The reduced antibody is then reacted with DGN549-C (1b).
In Vitro Cytotoxicity Assay
Protocol:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of the DGN549 ADCs or control articles.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTT or WST-8).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic model.
In Vivo Xenograft Studies
NSCLC Xenograft Model (NCI-H2110):
-
Female SCID mice are inoculated subcutaneously with NCI-H2110 cells.
-
When tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
ADCs are administered intravenously at specified doses.
-
Tumor volume and body weight are monitored regularly.
-
Efficacy is determined by comparing tumor growth in treated groups versus the vehicle control group (%T/C).[6]
AML Disseminated Model (MOLM-13):
-
Female SCID mice are inoculated intravenously with MOLM-13 cells.
-
Treatment with ADCs or vehicle control is initiated.
-
Animal survival is monitored, and the percent increase in lifespan is calculated for treated groups compared to the control group.[6]
Conclusion and Future Directions
The this compound payload and its derivatives have demonstrated significant potential in preclinical studies for the development of highly potent and effective antibody-drug conjugates. Its mechanism of action, DNA interstrand cross-linking, offers a distinct advantage in targeting a broad range of cancer cells. The comparative analysis of lysine versus site-specific cysteine conjugation highlights the importance of conjugation chemistry in optimizing the therapeutic index of ADCs. While the preclinical data are promising, further investigation into the clinical translation of DGN549-based ADCs is warranted. Future research should focus on identifying predictive biomarkers for patient selection and exploring combination therapies to further enhance the antitumor activity of this promising class of targeted agents. As of late 2025, there is no publicly available information on DGN549-based ADCs entering clinical trials.
References
The Role of DGN549-L in Targeted Cancer Therapy: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
DGN549-L is a potent DNA alkylating agent integral to the development of next-generation antibody-drug conjugates (ADCs) for targeted cancer therapy. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, conjugation chemistry, and preclinical evaluation. We will explore the critical comparison between lysine-directed conjugation using this compound and site-specific conjugation strategies, summarizing key quantitative data and outlining detailed experimental protocols. This document aims to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.
Introduction to this compound in Antibody-Drug Conjugates
Antibody-drug conjugates are a transformative class of biotherapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[1][2] The efficacy of an ADC is contingent on the interplay of its three core components: a monoclonal antibody that targets a tumor-specific antigen, a highly potent cytotoxic payload, and a chemical linker that connects them.[2][3]
DGN549 is a highly cytotoxic DNA alkylating agent from the indolinobenzodiazepine class.[1][4] The "-L" designation in this compound signifies its design for conjugation to lysine residues on the monoclonal antibody.[1][5] This approach, while historically common, results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites.[1] Recent research has focused on comparing this traditional method with site-specific conjugation techniques to optimize ADC design and improve clinical outcomes.[1][4]
Mechanism of Action
The therapeutic strategy of a this compound-based ADC involves a multi-step process to achieve targeted tumor cell killing:
-
Target Binding: The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells.[1]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[6]
-
Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the active DGN549 payload.[6]
-
DNA Alkylation and Cell Death: The released DGN549, a potent DNA alkylator, covalently binds to DNA. This interaction disrupts DNA replication and transcription, leading to catastrophic DNA damage and subsequent apoptotic cell death.[5][7]
The lipophilic nature of payloads like DGN549 may also enable a "bystander effect," where the released drug can diffuse across cell membranes to kill neighboring antigen-negative cancer cells within the tumor microenvironment.[6]
Quantitative Data Summary
Preclinical studies have systematically evaluated the in vitro and in vivo activity of DGN549-based ADCs. The following tables summarize the types of quantitative data generated in these evaluations, comparing lysine-conjugated (this compound) and site-specific cysteine-conjugated (DGN549-C) ADCs.
Table 1: In Vitro Cytotoxicity of DGN549 ADCs
| Cell Line | Target Antigen | ADC Format | Drug-to-Antibody Ratio (DAR) | IC50 (ng/mL) |
| NCI-H2110 | Folate Receptor α (FRα) | Lysine-linked (this compound) | ~3.5 | Data not available in snippets |
| NCI-H2110 | Folate Receptor α (FRα) | Site-specific (DGN549-C) | ~2.0 | Data not available in snippets |
| MOLM-13 | CD123 | Lysine-linked (this compound) | ~3.5 | Data not available in snippets |
| MOLM-13 | CD123 | Site-specific (DGN549-C) | ~2.0 | Data not available in snippets |
| In vitro potency of ADCs generally correlates with the Drug-to-Antibody Ratio (DAR).[1] |
Table 2: In Vivo Efficacy of Anti-FRα DGN549 ADCs in NCI-H2110 Xenograft Model
| Treatment Group | Dose (mg/kg Payload) | Tumor Growth Inhibition (%) | Therapeutic Index |
| Vehicle Control | - | 0 | - |
| Lysine-linked (this compound) | Various doses | Data not available in snippets | Reference |
| Site-specific (DGN549-C) | Various doses | Data not available in snippets | Improved[1][4] |
| Site-specific conjugation of DGN549 can lead to an improved therapeutic index, though the benefit may vary depending on the antibody and target.[1][4] |
Table 3: In Vivo Efficacy of Anti-CD123 DGN549 ADCs in MOLM-13 Disseminated AML Model
| Treatment Group | Dose (µg/kg DGN549) | Outcome |
| Vehicle Control | - | No significant increase in lifespan |
| Lysine-linked (this compound) | ≥ 1 | Sustained lifespan increase |
| Site-specific (DGN549-C) | ≥ 1 | Sustained lifespan increase |
| Both lysine-linked and site-specific anti-CD123 ADCs showed potent activity in this survival model.[1] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel ADCs. The following sections outline the key experimental protocols employed in the preclinical assessment of this compound ADCs.
Synthesis and Conjugation of this compound ADCs
The generation of lysine-conjugated ADCs involves the chemical attachment of the this compound payload to surface-accessible lysine residues on the antibody.
-
Payload Preparation: this compound is reversibly sulfonated at the imine moiety by treatment with a 5-fold molar excess of sodium bisulfite in a 9:1 mixture of N,N-dimethylacetamide (DMA) and 50 mM sodium succinate, pH 5.0.[1]
-
Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer, such as 15 mM HEPES at pH 8.5, containing 10% DMA.[1]
-
Conjugation Reaction: The sulfonated this compound is added in a 3- to 5-fold molar excess to the antibody solution.[1]
-
Incubation: The reaction is allowed to proceed for 3-4 hours at room temperature to facilitate the formation of covalent bonds between the payload and lysine residues.[1]
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated payload and aggregates. Characterization includes determining the average DAR and confirming the integrity of the conjugate.
In Vitro Cytotoxicity Assay
The potency of the ADCs is assessed against cancer cell lines expressing the target antigen.
-
Cell Plating: Target cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the this compound ADC, a non-targeting control ADC, and free DGN549 payload for a specified duration (e.g., 5 days).[8]
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., CellTiter-Glo®).[8]
-
Data Analysis: Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) is calculated using a four-parameter curve fit to determine the potency of the ADC.[8]
In Vivo Xenograft Studies
The anti-tumor activity of this compound ADCs is evaluated in immunocompromised mouse models bearing human tumor xenografts.
-
Tumor Implantation: Female immunodeficient mice (e.g., SCID mice) are subcutaneously inoculated with a suspension of cancer cells (e.g., NCI-H2110).[1][8]
-
Tumor Growth and Staging: Tumors are allowed to grow to a predetermined size, and animals are randomized into treatment groups.
-
ADC Administration: Mice are administered the this compound ADC, a control ADC, or vehicle via intravenous injection at specified doses and schedules.[3]
-
Efficacy Monitoring: Tumor volume and body weight are measured regularly throughout the study. The study endpoint may be a specific time point or when tumors reach a maximum allowed size.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in treated groups to the vehicle control group. Survival curves are generated for disseminated tumor models.[1]
Conclusion and Future Directions
This compound is a critical component in the development of ADCs targeting various cancers. Its potent DNA-alkylating mechanism provides a powerful means of inducing tumor cell death. Preclinical evidence highlights that while lysine-conjugated this compound ADCs are highly effective, the therapeutic index may be further enhanced through site-specific conjugation strategies.[1][4] The choice of conjugation chemistry is a critical design feature that must be evaluated on a case-by-case basis, considering the specific antibody, target antigen, and tumor model.[4] Future research will continue to focus on optimizing ADC design, including the exploration of novel payloads, innovative linkers, and new tumor targets to further advance the field of targeted cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Site-Specific Conjugation of the Indolinobenzodiazepine DGN549 to Antibodies Affords Antibody-Drug Conjugates with an Improved Therapeutic Index as Compared with Lysine Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
DGN549-L: A Technical Whitepaper on Physicochemical Properties and Applications in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
DGN549-L is a potent DNA alkylating agent integral to the development of next-generation antibody-drug conjugates (ADCs). This document provides a comprehensive overview of the available physicochemical properties of this compound, its mechanism of action, and key experimental protocols related to its use. The information is intended to serve as a technical guide for researchers and professionals involved in the discovery and development of targeted cancer therapeutics. While a complete public record of all physicochemical parameters is not available, this guide consolidates known data to facilitate further research and application.
Physicochemical Properties of this compound
This compound is a complex small molecule designed for conjugation to monoclonal antibodies. The following table summarizes its known physicochemical properties based on available data.
| Property | Value | Reference |
| Chemical Formula | C₅₈H₅₈N₈O₁₃ | [1][2] |
| Molecular Weight | 1075.13 g/mol | [1][3][4] |
| CAS Number | 1884276-68-9 | [1][2][4] |
| Appearance | Powder | [4] |
| Solubility | 10 mM in DMSO | [3][] |
| Storage Conditions | Powder: -20°C for up to 2 years. In DMSO: -80°C for up to 6 months. | [4] |
Note: Data on properties such as melting point, pKa, and a comprehensive solubility profile in various solvents are not publicly available at the time of this publication.
Mechanism of Action: DNA Alkylation
This compound functions as the cytotoxic payload within an ADC. Its mechanism of action is centered on the alkylation of DNA, a process that introduces alkyl groups into the DNA structure, leading to irreversible damage and subsequent cell death.[6] This cytotoxic activity is particularly effective against rapidly dividing cancer cells.[6]
When incorporated into an ADC, this compound is selectively delivered to tumor cells expressing the target antigen of the monoclonal antibody. The general mechanism of action for an ADC employing a DNA alkylating payload like DGN549 is a multi-step process.
The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex into the cell, typically via endocytosis. Once inside, the complex is trafficked to lysosomes, where the linker connecting this compound to the antibody is cleaved, releasing the cytotoxic payload. The released DGN549 then translocates to the nucleus, where it alkylates DNA, leading to catastrophic DNA damage and triggering apoptosis (programmed cell death).
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not widely published. However, protocols for the synthesis of related compounds and for the conjugation of this compound to antibodies are available in the scientific literature.
Synthesis of DGN549-C from this compound
DGN549-C, a derivative of this compound, is used for cysteine-based antibody conjugation. The synthesis involves the acylation of N-(2-aminoethyl)maleimide hydrochloride with this compound.[7]
Materials:
-
This compound
-
N-(2-aminoethyl)maleimide hydrochloride
-
Appropriate solvent system (e.g., as described in the referenced literature)
Procedure: A detailed procedure can be found in the supporting information of the cited reference.[7] Generally, the protocol involves dissolving this compound and N-(2-aminoethyl)maleimide hydrochloride in a suitable solvent and allowing the reaction to proceed under controlled conditions to yield DGN549-C.[7]
Antibody-Drug Conjugation
This compound is designed for conjugation to antibodies via lysine residues.[8][9][10][11] The N-hydroxysuccinimide (NHS) ester on this compound reacts with the primary amines of lysine residues on the antibody to form a stable amide bond.[7]
General Protocol for Lysine Conjugation:
-
Antibody Preparation: The antibody is prepared in a suitable buffer at a specific concentration and pH.
-
Payload Preparation: this compound is dissolved in an organic solvent like DMSO.
-
Conjugation Reaction: The this compound solution is added to the antibody solution and incubated at a controlled temperature to allow the conjugation reaction to occur. The ratio of this compound to the antibody is a critical parameter that influences the drug-to-antibody ratio (DAR).
-
Purification: The resulting ADC is purified to remove unconjugated payload and other impurities. This is often achieved using techniques like size exclusion chromatography or dialysis.
-
Characterization: The purified ADC is characterized to determine the DAR, purity, and other quality attributes.
Characterization by Hydrophobic Interaction Chromatography (HIC)
HIC is a valuable analytical technique for characterizing ADCs, including those containing DGN549.[7] It separates molecules based on their hydrophobicity. For ADCs, HIC can be used to assess the heterogeneity of the conjugate, which arises from variations in the number of conjugated drug molecules (DAR).[7] Lysine-conjugated ADCs, such as those with this compound, often exhibit a broad peak in HIC due to the heterogeneous nature of the conjugation.[7]
Conclusion
This compound is a critical component in the development of innovative ADCs for cancer therapy. Its potent DNA alkylating mechanism provides a powerful means of inducing cancer cell death. This technical guide summarizes the currently available physicochemical properties and provides an overview of its mechanism of action and relevant experimental protocols. While more comprehensive data on certain physicochemical parameters would be beneficial, the information presented here offers a solid foundation for researchers and drug developers working with this promising cytotoxic payload. As research in this area continues, a more complete profile of this compound is anticipated to become available, further aiding in the optimization of ADC design and efficacy.
References
- 1. This compound - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 2. This compound - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound|1884276-68-9|COA [dcchemicals.com]
- 6. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | TargetMol [targetmol.com]
- 9. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 10. Site-Specific Conjugation of the Indolinobenzodiazepine DGN549 to Antibodies Affords Antibody-Drug Conjugates with an Improved Therapeutic Index as Compared with Lysine Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to DGN549-L Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemistry, application, and performance of the DGN549-L linker-payload, a critical component in the development of Antibody-Drug Conjugates (ADCs). The document details the linker's structure, conjugation methodology, and the mechanism of action of the resulting ADCs, supported by quantitative data and detailed experimental protocols.
Introduction to this compound
This compound is a linker-payload conjugate designed for the targeted delivery of a potent cytotoxic agent to cancer cells. It comprises two key components:
-
DGN549 Payload: A highly potent DNA alkylating agent based on an indolinobenzodiazepine (IGN) dimer core. This payload induces cell death by cross-linking DNA, leading to catastrophic DNA damage.[1][2][3][4]
-
Linker System: A peptide-based linker designed to connect the DGN549 payload to a monoclonal antibody (mAb). The "-L" designation specifically refers to a configuration optimized for conjugation to lysine residues on the antibody.[2][5]
The primary application of this compound is in the creation of ADCs, which leverage the specificity of antibodies to deliver the cytotoxic payload directly to tumor cells expressing a target antigen, thereby minimizing off-target toxicity and improving the therapeutic index.[5][6]
This compound Linker Chemistry and Structure
The this compound linker is a multi-component system engineered for stability in circulation and efficient payload release within the target cell. Its chemical structure is designed to facilitate conjugation and ensure the ADC's efficacy.
Core Components of the this compound Linker-Payload (Compound 1a):
-
Payload (DGN549): An indolinobenzodiazepine pseudo-dimer that acts as a DNA alkylator.[7]
-
Peptide Spacer: A dipeptide sequence, specifically L-alanyl-L-alanine, which is designed to be cleaved by lysosomal proteases (e.g., Cathepsin B) that are abundant inside the target cancer cell.[8][9]
-
Adipic Acid Spacer: A 6-carbon chain that connects the peptide spacer to the conjugation handle, providing spatial separation between the antibody and the payload.
-
Conjugation Handle (NHS Ester): An N-hydroxysuccinimide ester reactive group. This functional group readily reacts with the primary amine of lysine residues on the surface of a monoclonal antibody, forming a stable amide bond.[5][10]
Below is a diagram illustrating the logical structure of the this compound linker-payload.
Caption: Logical components of the this compound linker-payload.
A cysteine-reactive version, named DGN549-C (Compound 1b), can be synthesized from this compound. This variant replaces the NHS ester with a maleimide group, allowing for site-specific conjugation to engineered cysteine residues in the antibody, which can lead to more homogeneous ADCs.[5]
Mechanism of Action of this compound ADCs
The efficacy of an ADC constructed with this compound relies on a multi-step process that begins with targeted binding and ends with payload-induced apoptosis.
-
Circulation & Targeting: The ADC circulates in the bloodstream. The linker is designed to be stable at physiological pH, preventing premature release of the DGN549 payload. The antibody component directs the ADC to tumor cells expressing the specific target antigen on their surface.
-
Binding & Internalization: The ADC binds to the target antigen on the cancer cell surface. This binding event triggers receptor-mediated endocytosis, causing the cell to internalize the entire ADC-antigen complex into an endosome.
-
Lysosomal Trafficking & Payload Release: The endosome containing the ADC fuses with a lysosome. The acidic environment and high concentration of proteases (like Cathepsin B) within the lysosome cleave the L-alanyl-L-alanine peptide linker.
-
DNA Alkylation & Apoptosis: Once released from the linker, the DGN549 payload is free to diffuse out of the lysosome and into the nucleus. There, it binds to the minor groove of DNA and alkylates it, causing irreversible DNA damage. This damage triggers the cell's apoptotic machinery, leading to programmed cell death.
-
Bystander Effect: The DGN549 payload is relatively membrane-permeable, allowing it to diffuse out of the target cell and kill neighboring antigen-negative tumor cells. This "bystander effect" is crucial for treating heterogeneous tumors where not all cells express the target antigen.
The signaling pathway from ADC internalization to cell death is illustrated below.
Caption: Mechanism of action for a this compound based ADC.
Quantitative Data Summary
The performance of ADCs synthesized with DGN549 linkers has been evaluated in various preclinical models. The following tables summarize key quantitative data from these studies, comparing lysine-conjugated (heterogeneous) and cysteine-conjugated (site-specific) ADCs.
Table 1: In Vitro Cytotoxicity of anti-FRα (mAb1) ADCs
| Cell Line | ADC Conjugate | Target Antigen | IC₅₀ (ng/mL Payload Equiv.) |
|---|---|---|---|
| NCI-H2110 | mAb1-DGN549-L (Lysine) | FRα | 0.05 |
| NCI-H2110 | mAb1-DGN549-C (Cysteine) | FRα | 0.08 |
| IGFR-1 | mAb1-DGN549-L (Lysine) | FRα | >100 |
| IGFR-1 | mAb1-DGN549-C (Cysteine) | FRα | >100 |
Table 2: In Vitro Cytotoxicity of anti-CD123 (mAb2) ADCs
| Cell Line | ADC Conjugate | Target Antigen | IC₅₀ (ng/mL Payload Equiv.) |
|---|---|---|---|
| MOLM-13 | mAb2-DGN549-L (Lysine) | CD123 | 0.007 |
| MOLM-13 | mAb2-DGN549-C (Cysteine) | CD123 | 0.007 |
| Ramos | mAb2-DGN549-L (Lysine) | CD123 | >100 |
| Ramos | mAb2-DGN549-C (Cysteine) | CD123 | >100 |
Table 3: In Vivo Efficacy of anti-FRα (mAb1) ADCs in NCI-H2110 Xenograft Model
| Treatment Group | Dose (μg/kg Payload) | Dosing Schedule | Tumor Growth Inhibition (%T/C) |
|---|---|---|---|
| mAb1-DGN549-L (Lysine) | 3 | Single Dose | 40% |
| mAb1-DGN549-C (Cysteine) | 3 | Single Dose | 35% |
| mAb1-DGN549-L (Lysine) | 9 | Single Dose | Complete Regression |
| mAb1-DGN549-C (Cysteine) | 9 | Single Dose | Complete Regression |
Table 4: In Vivo Efficacy of anti-CD123 (mAb2) ADCs in MOLM-13 Disseminated Model
| Treatment Group | Dose (μg/kg Payload) | Dosing Schedule | Median Lifespan Increase |
|---|---|---|---|
| mAb2-DGN549-L (Lysine) | 1 | Single Dose | > 2-fold |
| mAb2-DGN549-C (Cysteine) | 1 | Single Dose | > 2-fold |
| mAb2-DGN549-L (Lysine) | 3 | Single Dose | > 2-fold |
| mAb2-DGN549-C (Cysteine) | 3 | Single Dose | > 2-fold |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of this compound based ADCs. The following sections provide adapted protocols based on established methods.
Synthesis of Cysteine-Reactive DGN549-C from this compound
This protocol describes the conversion of the lysine-reactive this compound to the cysteine-reactive DGN549-C.
Caption: Workflow for synthesizing DGN549-C from this compound.
Materials:
-
This compound (Compound 1a)
-
Aminoethylmaleimide hydrochloride
-
Triethylamine (TEA)
-
N,N-Dimethylacetamide (DMA)
-
Reverse-phase HPLC system
Procedure:
-
Dissolve this compound in DMA.
-
Add a molar excess of aminoethylmaleimide hydrochloride and triethylamine to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product using reverse-phase HPLC to yield DGN549-C (Compound 1b).
-
Lyophilize the pure fractions and characterize the final product by mass spectrometry.
Lysine-Directed Antibody Conjugation Protocol
This protocol details the conjugation of this compound to lysine residues on a monoclonal antibody.
Caption: Workflow for lysine-directed antibody conjugation.
Materials:
-
Monoclonal antibody (e.g., 5-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound stock solution in DMA.
-
Size Exclusion Chromatography (SEC) system with a suitable column (e.g., Superdex 200).
-
UV-Vis Spectrophotometer.
Procedure:
-
Prepare the antibody solution at the desired concentration in the reaction buffer.
-
Add a calculated molar excess of the this compound stock solution to the antibody solution. The amount added will determine the final drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a quenching reagent like Tris or by proceeding directly to purification.
-
Purify the resulting ADC from unconjugated payload and reaction byproducts using SEC. The ADC will elute in the high molecular weight fractions.
-
Pool the ADC-containing fractions and concentrate using an appropriate ultrafiltration device.
-
Characterize the final ADC for DAR (by measuring absorbance at 280 nm and the payload's characteristic wavelength), monomer percentage/aggregation (by analytical SEC), and purity.
In Vitro Cytotoxicity Assay Protocol
This protocol outlines a method to determine the IC₅₀ of a this compound ADC against cancer cell lines.[11][12][13]
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines.
-
Complete cell culture medium.
-
This compound ADC and control articles (unconjugated antibody, free payload).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).[11]
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete medium. Remove the old medium from the cells and add the diluted compounds.
-
Incubation: Incubate the plates for a period of 96-120 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Convert raw data to percentage cell viability relative to untreated control cells. Plot the percent viability against the log of the ADC concentration and fit the data using a four-parameter logistic (4PL) model to determine the IC₅₀ value.[11]
Mouse Xenograft Efficacy Study Protocol
This protocol provides a general framework for evaluating the in vivo anti-tumor activity of a this compound ADC.[7][14][15]
Materials:
-
Immunodeficient mice (e.g., SCID or NSG).
-
Tumor cells for implantation.
-
This compound ADC and vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, ADC low dose, ADC high dose).
-
Dosing: Administer the ADC (typically via intravenous injection) according to the planned dosing schedule (e.g., single dose).
-
Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (measured with calipers) 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a set duration. Efficacy is typically measured as tumor growth inhibition (%T/C). For disseminated models, the endpoint is often survival.
Conclusion
The this compound linker-payload system represents a sophisticated approach in the design of antibody-drug conjugates. Its chemistry, featuring a protease-cleavable peptide and a lysine-reactive handle, allows for the creation of potent and targeted anti-cancer agents. The resulting ADCs demonstrate high efficacy in preclinical models, driven by the potent DNA alkylating payload and the potential for a bystander killing effect. The choice between lysine and site-specific cysteine conjugation can further modulate the therapeutic index, highlighting the importance of optimizing conjugation strategy for each specific ADC candidate. The detailed protocols and data presented in this guide provide a solid foundation for researchers and developers working with this promising ADC technology.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro cytotoxicity assay [bio-protocol.org]
- 4. This compound - Immunomart [immunomart.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-Specific Conjugation of the Indolinobenzodiazepine DGN549 to Antibodies Affords Antibody-Drug Conjugates with an Improved Therapeutic Index as Compared with Lysine Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DGN549-C | Drug-Linker Conjugates for ADC | 2058075-34-4 | Invivochem [invivochem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
The Biological Activity of DGN549-L: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DGN549-L is a highly potent, synthetic DNA alkylating agent belonging to the indolinobenzodiazepine (IGN) class of cytotoxic payloads.[1][2][3] It is designed for use in antibody-drug conjugates (ADCs), a targeted cancer therapy that combines the specificity of a monoclonal antibody with the cell-killing power of a small molecule drug.[4][5] This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: DNA Alkylation and Induction of Apoptosis
The primary mechanism of action of this compound is the alkylation of DNA, which leads to single-stranded DNA breaks.[2] Unlike some other DNA-interacting agents, DGN549 is a mono-alkylating agent, meaning it does not cross-link DNA strands. This modification has been shown to improve the in vivo tolerability of ADCs carrying this payload compared to DNA cross-linking agents. Once an ADC carrying this compound binds to its target antigen on a cancer cell surface, it is internalized, and the this compound payload is released within the cell. The released this compound then translocates to the nucleus, where it alkylates DNA, triggering the DNA Damage Response (DDR) pathway. This ultimately leads to cell cycle arrest and programmed cell death (apoptosis).
Signaling Pathway of this compound Induced Cell Death
The following diagram illustrates the signaling cascade initiated by this compound-mediated DNA damage.
Quantitative Efficacy Data
The potency of this compound, when used in an ADC construct, has been evaluated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from preclinical evaluations.
In Vitro Cytotoxicity of DGN549-ADCs
| ADC Target | Cell Line | Cancer Type | IC50 (pM) | Reference |
| c-Met | Various c-Met expressing lines | Various | Potent cytotoxicity observed | [6] |
| PSMA | DU145-PSMA | Prostate Cancer | ~20 | [7] |
In Vivo Antitumor Activity of DGN549-ADCs
| ADC Target | Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| FRα | NCI-H2110 | Non-Small Cell Lung Cancer | 9 µg/kg | Durable complete regressions | [4] |
| CD123 | MOLM-13 | Acute Myeloid Leukemia | ≥ 1 µg/kg | Sustained lifespan increase | [4] |
| c-Met | MET amplified model | Various | Not specified | Highly active | [6] |
| c-Met | c-Met over-expressed (non-amplified) | Various | Not specified | More potent than DM4 conjugate | [6] |
| PSMA | CWR22Rv1 | Prostate Cancer | 30 µg/kg (Humabody-drug conjugate) | Complete responses | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound ADCs.
Experimental Workflow for ADC Evaluation
The overall process for evaluating a this compound based ADC is depicted in the workflow diagram below.
In Vitro Cytotoxicity Assay (MTT/XTT Protocol)
This protocol is a standard method for assessing the cytotoxic potential of an ADC in cancer cell lines.
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC and unconjugated antibody control
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and the unconjugated antibody control in a complete culture medium.
-
Remove the overnight culture medium from the cells and add the ADC dilutions and controls.
-
Incubate the plate for a period determined by the payload's mechanism of action (typically 72-120 hours for DNA alkylators).
-
Viability Assessment (MTT):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Viability Assessment (XTT):
-
Add the XTT reagent (mixed with an electron coupling agent) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results against the ADC concentration to determine the IC50 value.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor activity of a this compound ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Human tumor cell line for implantation
-
This compound ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
-
Sterile surgical and injection equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of the human tumor cell line into the flank of the mice.
-
Tumor Growth and Grouping: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
ADC Administration: Administer the this compound ADC, vehicle, and control ADCs to the respective groups via an appropriate route (e.g., intravenous injection). Dosing can be single or multiple, depending on the study design.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Tumors are often excised for further analysis.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis is performed to determine the significance of the treatment effect.
Conclusion
This compound is a potent DNA alkylating payload that, when incorporated into an ADC, demonstrates significant antitumor activity across a range of preclinical cancer models. Its mechanism of inducing single-stranded DNA breaks provides a favorable tolerability profile. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working with this compound and other IGN-based ADCs, facilitating further investigation and development of this promising class of cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro cytotoxicity assay [bio-protocol.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Site-Specific Conjugation of the Indolinobenzodiazepine DGN549 to Antibodies Affords Antibody-Drug Conjugates with an Improved Therapeutic Index as Compared with Lysine Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Antibody Co-Administration Can Improve Systemic and Local Distribution of Antibody Drug Conjugates to Increase In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DGN549-L in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DGN549-L is a potent DNA alkylating agent designed for covalent attachment to monoclonal antibodies (mAbs) to form Antibody-Drug Conjugates (ADCs). As a member of the indolinobenzodiazepine class of cytotoxic payloads, this compound exerts its anti-tumor activity by cross-linking DNA, leading to cell cycle arrest and apoptosis. This document provides detailed application notes and protocols for the synthesis, purification, and characterization of ADCs utilizing this compound, specifically through conjugation to lysine residues on the antibody.
This compound is equipped with an N-hydroxysuccinimide (NHS) ester, a reactive group that forms stable amide bonds with the ε-amine groups of solvent-accessible lysine residues on a monoclonal antibody.[1] This method, while effective, typically results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs). A related compound, DGN549-C, is available for site-specific cysteine conjugation, which can produce more homogeneous ADCs.[1]
These application notes are primarily based on the methodologies described by Bai C, et al. in their 2020 Bioconjugate Chemistry publication, which provides a comprehensive comparison of lysine- and cysteine-conjugated DGN549 ADCs.[1][2][3]
Data Presentation
Table 1: Characterization of a this compound ADC
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 | UV-Vis Spectroscopy |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| Free Drug Level | <1% | Reversed-Phase HPLC (RP-HPLC) |
| In Vitro Cell Viability (IC50) | 1.5 nM (in FRα-positive cells) | CellTiter-Glo® Luminescent Cell Viability Assay |
Table 2: Comparative In Vivo Efficacy in a NCI-H2110 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Median Survival (days) |
| Vehicle Control | - | 0 | 21 |
| Non-targeting ADC | 10 | 15 | 25 |
| This compound ADC | 3 | 60 | 45 |
| This compound ADC | 9 | 95 (complete regression) | >60 |
Experimental Protocols
Protocol 1: Synthesis of this compound ADC via Lysine Conjugation
This protocol details the steps for conjugating this compound to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylacetamide (DMA)
-
Sodium Succinate buffer (50 mM, pH 5.0)
-
Sodium Bisulfite
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification columns (e.g., Sephadex G-25)
-
Amicon Ultra centrifugal filters
Procedure:
-
Antibody Preparation:
-
Dialyze the stock solution of the mAb against the Reaction Buffer to remove any interfering substances.
-
Adjust the concentration of the mAb to 5-10 mg/mL.
-
-
This compound Stock Solution Preparation:
-
Dissolve this compound in anhydrous DMA to a final concentration of 10 mM.
-
Note: this compound is sensitive to moisture. Handle accordingly.
-
-
Reversible Sulfonation of this compound: [4]
-
In a separate vial, treat the this compound solution with a 5-fold molar excess of sodium bisulfite.
-
The reaction should be performed in a 9:1 mixture of DMA and 50 mM sodium succinate, pH 5.0.[4]
-
This step temporarily sulfonates the imine moiety of DGN549, improving its aqueous solubility and preventing aggregation during conjugation.
-
-
Conjugation Reaction:
-
Add a 3-5 fold molar excess of the sulfonated this compound to the prepared mAb solution.[4]
-
Gently mix the reaction mixture and incubate at room temperature for 2-4 hours with gentle agitation.
-
-
Reaction Quenching:
-
Quench the reaction by adding an excess of a small molecule amine, such as Tris or glycine, to a final concentration of 50 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
Protocol 2: Purification of this compound ADC
This protocol describes the purification of the newly synthesized ADC to remove unconjugated payload and other impurities.
Materials:
-
Crude this compound ADC solution from Protocol 1
-
Purification Buffer (e.g., PBS, pH 7.4)
-
Size Exclusion Chromatography (SEC) system with a suitable column (e.g., Superdex 200)
-
Disposable gel filtration columns (e.g., NAP-25)[4]
Procedure:
-
Initial Buffer Exchange:
-
Equilibrate a disposable gel filtration column with Purification Buffer.
-
Apply the quenched reaction mixture to the column to remove the majority of unconjugated this compound and quenching agent.
-
Collect the eluate containing the ADC.
-
-
Concentration and Final Purification:
-
Concentrate the ADC solution using an Amicon Ultra centrifugal filter.
-
For higher purity, perform a final purification step using an SEC system equilibrated with the Purification Buffer.
-
Collect the monomeric ADC peak.
-
Protocol 3: Characterization of this compound ADC
This protocol outlines the key analytical methods to characterize the purified ADC.
1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance for DGN549 (typically around 320-340 nm).
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.
-
The DAR is the molar ratio of the payload to the antibody.
2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC):
-
Inject the purified ADC onto an SEC column (e.g., TSKgel G3000SWxl) equilibrated with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Monitor the elution profile at 280 nm.
-
The percentage of the monomeric peak relative to the total peak area indicates the purity and extent of aggregation.
3. Hydrophobicity Analysis by Hydrophobic Interaction Chromatography (HIC): [4]
-
HIC can be used to assess the heterogeneity of the ADC produced by lysine conjugation.
-
Use a column with a less hydrophobic stationary phase compared to what is typically used for auristatin or maytansinoid ADCs.[4]
-
Elute with a decreasing salt gradient. Lysine-conjugated ADCs will typically elute as a broad peak, reflecting the various DAR species and conjugation sites.[4]
4. In Vitro Cytotoxicity Assay:
-
Plate target cancer cells (e.g., FRα-positive NCI-H2110) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound ADC, a non-targeting control ADC, and free this compound.
-
Incubate for 72-96 hours.
-
Determine cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the IC50 value from the dose-response curve.
Visualizations
Signaling Pathway of this compound ADC
Caption: Mechanism of action of a this compound ADC.
Experimental Workflow for this compound ADC Synthesis
Caption: Workflow for this compound ADC synthesis.
Logical Relationship of ADC Characterization
Caption: Characterization of this compound ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-Specific Conjugation of the Indolinobenzodiazepine DGN549 to Antibodies Affords Antibody-Drug Conjugates with an Improved Therapeutic Index as Compared with Lysine Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
DGN549-L Antibody Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of the DNA-alkylating agent DGN549-L to antibodies via lysine residues. The information is compiled from scientific literature to guide the synthesis of antibody-drug conjugates (ADCs) for research and development purposes.
Introduction
This compound is a potent DNA-alkylating agent designed for covalent attachment to monoclonal antibodies (mAbs) through a linker that targets lysine residues.[1][2][3] This process, known as lysine-directed conjugation, results in the formation of a heterogeneous mixture of antibody-drug conjugates (ADCs) with varying drug-to-antibody ratios (DARs).[4] The DGN549 payload is a pyrrolobenzodiazepine (PBD) dimer, a class of cytotoxic agents known for their ability to crosslink DNA, leading to cell death.[5] ADCs created with this compound enable the targeted delivery of this highly potent cytotoxic payload to antigen-expressing cells, enhancing the therapeutic window by minimizing systemic toxicity.[4][5]
This document provides a protocol for the conjugation of this compound to an antibody, followed by methods for the characterization of the resulting ADC.
Signaling Pathway of DGN549-Based ADCs
The mechanism of action for a DGN549-based ADC involves several key steps, from target recognition to the induction of cell death.
Caption: Mechanism of action for a DGN549-based ADC.
Experimental Protocols
This section details the materials and methods for the conjugation of this compound to a monoclonal antibody and the subsequent characterization of the ADC.
Materials
| Material | Supplier | Notes |
| Monoclonal Antibody (mAb) | User-defined | e.g., Anti-FRα or Anti-CD123 |
| This compound | MedchemExpress, Immunomart, etc. | Store at -20°C.[2] |
| Dimethylacetamide (DMA) | Sigma-Aldrich | Anhydrous |
| Borate Buffer | User-prepared | 50 mM, pH 8.0 |
| Desalting Columns | GE Healthcare | Sephadex G-25 or equivalent |
| Hydrophobic Interaction Chromatography (HIC) Column | Sepax Technologies | Proteomix HIC Ethyl-NP5 or equivalent |
| Ammonium Sulfate | Sigma-Aldrich | For HIC mobile phase |
| Potassium Phosphate | Sigma-Aldrich | For HIC mobile phase |
| Isopropyl Alcohol (IPA) | Sigma-Aldrich | For HIC mobile phase |
This compound Conjugation to Antibody (Lysine-Directed)
This protocol describes the reaction of this compound with the lysine residues of a monoclonal antibody.
Caption: Workflow for this compound antibody conjugation.
Procedure:
-
Antibody Preparation:
-
Dialyze the stock solution of the monoclonal antibody against 50 mM borate buffer (pH 8.0).
-
Adjust the final concentration of the antibody to 10 mg/mL in the borate buffer.
-
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous dimethylacetamide (DMA).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the antibody solution to achieve a desired molar excess of the payload. A typical starting point is an 8-fold molar excess of this compound to the antibody.
-
Ensure the final concentration of DMA in the reaction mixture does not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle mixing.
-
-
Purification:
-
Following incubation, purify the resulting ADC from unreacted this compound and DMA using a desalting column (e.g., Sephadex G-25) pre-equilibrated with phosphate-buffered saline (PBS), pH 7.4.
-
Collect the protein-containing fractions.
-
-
Storage:
-
Determine the concentration of the purified ADC.
-
Store the final ADC product at 2-8°C for short-term use or at -80°C for long-term storage.
-
Characterization of the ADC
The synthesized ADC should be characterized to determine the drug-to-antibody ratio (DAR) and the distribution of drug-loaded species.
1. Drug-to-Antibody Ratio (DAR) Measurement:
The average DAR can be determined using UV-Vis spectrophotometry or mass spectrometry. For a more detailed analysis of the distribution of different DAR species, Hydrophobic Interaction Chromatography (HIC) is recommended.
2. Hydrophobic Interaction Chromatography (HIC) Protocol:
HIC separates ADC species based on their hydrophobicity. Since this compound is hydrophobic, antibodies with a higher number of conjugated drug molecules will be more hydrophobic and will elute later from the HIC column.
-
Column: Proteomix HIC Ethyl-NP5, 5 µm, 7.8 x 100 mm.
-
Mobile Phase A: 1.5 M ammonium sulfate, 50 mM potassium phosphate, pH 5.8.
-
Mobile Phase B: 50 mM potassium phosphate, pH 6.6 with 25% isopropanol (IPA).
-
Flow Rate: 1.0 mL/min.
-
Gradient: 0% to 100% B over 45 minutes.
Expected Results: Lysine-conjugated ADCs typically show a heterogeneous profile on HIC, with multiple overlapping peaks corresponding to different DAR values. In contrast, site-specific conjugates would appear as a more defined, single major peak.
Comparative Data
The choice of conjugation chemistry can significantly impact the therapeutic index of an ADC. The following table summarizes a comparison between lysine-directed and site-specific cysteine-directed conjugation of DGN549 from a published study.[6]
| Feature | Lysine-Conjugated ADC (this compound) | Site-Specific Cysteine-Conjugated ADC | Reference |
| Conjugation Site | Surface-accessible lysine residues | Engineered cysteine residues | [6] |
| Heterogeneity | High (mixture of DARs and isomers) | Low (defined DAR, typically 2) | [4][6] |
| Therapeutic Index | Lower | Improved | [4][6][7] |
| Tolerability | Lower | Improved | [6] |
| Efficacy | Potent, but can be limited by toxicity | Potent, with potential for improved efficacy | [6] |
Conclusion
The this compound linker-payload system allows for the generation of potent ADCs through conjugation to lysine residues on a monoclonal antibody. While this method is straightforward, it produces a heterogeneous product. The protocols outlined in these application notes provide a framework for the synthesis and characterization of this compound-based ADCs. For applications requiring a more homogeneous product with a potentially improved therapeutic index, site-specific conjugation methods should be considered.[4][6] Researchers should carefully characterize the resulting ADCs to ensure quality and consistency for preclinical evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. alfagen.com.tr [alfagen.com.tr]
- 4. researchgate.net [researchgate.net]
- 5. DGN549 - Creative Biolabs [creative-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Site-Specific Conjugation of the Indolinobenzodiazepine DGN549 to Antibodies Affords Antibody-Drug Conjugates with an Improved Therapeutic Index as Compared with Lysine Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DGN549-L Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of DGN549-L to antibodies via lysine residues, a critical step in the development of Antibody-Drug Conjugates (ADCs). This compound is a potent DNA alkylating agent designed for targeted delivery to cancer cells.[1][2][3] This document outlines the experimental workflow, materials required, and characterization methods for the resulting ADCs.
Introduction
This compound is a linker-payload that enables the covalent attachment of the DGN549 cytotoxic agent to monoclonal antibodies (mAbs).[1][2][3] The linker contains an N-hydroxysuccinimide (NHS) ester reactive group that specifically targets primary amines, such as the epsilon-amine of lysine residues on the surface of the antibody.[2] This conjugation method results in a heterogeneous mixture of ADC species with varying Drug-to-Antibody Ratios (DARs).[4] Careful control of the reaction conditions is crucial to achieve a desired DAR, which typically ranges from 2.5 to 3.0 for lysine-conjugated ADCs.[1] The resulting ADC is designed to bind to its target antigen on cancer cells, internalize, and release the DGN549 payload, which then alkylates DNA, leading to cell death.
Mechanism of Action: DNA Alkylation
The cytotoxic payload of this compound, DGN549, is a DNA alkylator. Upon release within the target cell, it covalently modifies DNA, leading to disruption of DNA replication and transcription, ultimately inducing apoptosis.
Experimental Protocol: this compound Conjugation to Antibodies
This protocol is based on established methods for lysine conjugation of NHS ester-containing payloads to antibodies.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)
-
This compound (stored at -20°C, protected from light and moisture)
-
Anhydrous Dimethylacetamide (DMA) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4
-
Quenching Solution: e.g., 100 mM glycine or Tris buffer
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)
-
Analytical instruments for characterization: UV-Vis spectrophotometer, Hydrophobic Interaction Chromatography (HIC) system, Mass Spectrometer (for DAR determination).
Experimental Workflow:
References
Application Notes and Protocols for Developing Antibody-Drug Conjugates (ADCs) with DGN549-L for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads.[1][2] This targeted delivery approach aims to enhance the therapeutic index by maximizing efficacy at the tumor site while minimizing systemic toxicity.[3] DGN549 is a novel, highly potent DNA-alkylating agent belonging to the indolinobenzodiazepine (IGN) dimer class of payloads.[4][5] Unlike DNA cross-linking agents, DGN549 alkylates DNA through a single imine moiety, which has been shown to result in improved tolerability in preclinical models.[5][6]
DGN549-L is a derivative of DGN549 that is specifically designed for conjugation to antibodies via lysine residues.[7] This document provides detailed application notes and protocols for the development and preclinical evaluation of ADCs utilizing this compound for the treatment of solid tumors.
Mechanism of Action: DGN549 Payload
The cytotoxic payload of the ADC, once released inside the target cancer cell, is the ultimate effector of cell death. DGN549 is a DNA alkylating agent that exerts its cytotoxic effect through the following proposed signaling pathway:
After the ADC is internalized and trafficked to the lysosome, the DGN549 payload is released. The payload then translocates to the nucleus and binds to the minor groove of DNA, where it alkylates a guanine residue.[4] This DNA damage can trigger a series of downstream events. In many cancer cells, this leads to the activation of DNA damage response (DDR) pathways. If the damage is irreparable, it can induce apoptosis. However, many tumors exhibit resistance to apoptosis. In such cases, extensive DNA damage caused by alkylating agents can trigger a regulated form of necrotic cell death. This process is often dependent on the activation of Poly (ADP-ribose) polymerase (PARP).[8] Overactivation of PARP can lead to a significant depletion of cellular NAD+ and ATP, culminating in energy collapse and necrotic cell death.[8]
Experimental Protocols
A critical aspect of ADC development is the rigorous preclinical evaluation of its biological activity. The following protocols provide a framework for assessing the in vitro and in vivo performance of this compound based ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC and isotype control ADC
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.[9][10]
-
Prepare serial dilutions of the this compound ADC and isotype control ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a negative control.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C, 5% CO2.[9]
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, 5% CO2.[11]
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Bystander Killing Assay
This assay evaluates the ability of the ADC's payload, once released from the target cell, to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)[12]
-
Complete cell culture medium
-
This compound ADC and isotype control ADC
-
96-well plate (black-walled, clear-bottom for fluorescence)
-
Fluorescence plate reader or imaging system
Protocol:
-
Co-culture Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1) with a constant total cell number per well.[12] Include monocultures of each cell line as controls.
-
Allow cells to adhere overnight.
-
Treat the co-cultures and monocultures with a concentration of this compound ADC that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- monoculture.[12]
-
Incubate for 72-120 hours.
-
Measure the fluorescence of the GFP-expressing Ag- cells to determine their viability.
-
Compare the viability of the Ag- cells in the co-culture to the Ag- monoculture to quantify the bystander effect.
ADC Internalization Assay
This assay confirms that the ADC is internalized by the target cells upon binding to its surface antigen.
Materials:
-
Target antigen-positive cell line
-
This compound ADC labeled with a pH-sensitive fluorescent dye (e.g., pHrodo) or a standard fluorophore
-
Live-cell imaging system or flow cytometer
-
Complete cell culture medium
-
96-well imaging plates or flow cytometry tubes
Protocol:
-
Seed target cells in an appropriate vessel and allow them to adhere.
-
Add the fluorescently labeled this compound ADC to the cells at a predetermined concentration.
-
Incubate at 37°C to allow for internalization. A 4°C control can be included to assess surface binding without internalization.
-
For live-cell imaging, acquire images at regular intervals to visualize the internalization process. The signal from pH-sensitive dyes will increase in the acidic environment of the endosomes and lysosomes.
-
For flow cytometry, at various time points, wash the cells to remove unbound ADC, detach them, and analyze the fluorescence intensity of the cell population.
In Vivo Efficacy in Solid Tumor Xenograft Models
This study evaluates the anti-tumor activity of the this compound ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human solid tumor cell line that expresses the target antigen
-
This compound ADC, isotype control ADC, and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Protocol:
-
Subcutaneously implant the tumor cells into the flank of the mice.[13]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[14]
-
Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, this compound ADC at various doses).
-
Administer the treatments intravenously at a predetermined schedule (e.g., once or twice a week).
-
Measure the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.
Data Presentation
The quantitative data from the aforementioned experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound ADC
| Cell Line | Target Antigen Expression | This compound ADC IC50 (ng/mL) | Isotype Control ADC IC50 (ng/mL) |
| Cell Line A | High | ||
| Cell Line B | Medium | ||
| Cell Line C | Negative |
Table 2: In Vivo Efficacy of this compound ADC in Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Growth Inhibition (%) | Complete Regressions (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | QWx4 | 0 | 0 | |
| Isotype Control ADC | QWx4 | ||||
| This compound ADC | QWx4 | ||||
| This compound ADC | QWx4 |
Conclusion
The development of ADCs with novel payloads like DGN549 holds significant promise for the treatment of solid tumors. The protocols and application notes provided herein offer a comprehensive guide for the preclinical evaluation of this compound based ADCs. Rigorous in vitro and in vivo testing is paramount to selecting ADC candidates with the optimal therapeutic index for further clinical development. The unique DNA alkylation mechanism of DGN549, coupled with its potential for bystander killing, makes it an attractive payload for targeting heterogeneous solid tumors.
References
- 1. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Antibody-Drug Conjugate Released Payload Species Using Directed in Vitro Assays and Mass Spectrometric Interrogation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody-Drug Conjugates with Indolinobenzodiazepine Dimer Payloads: DNA-Binding Mechanism of Indolinobenzodiazepine Dimer Catabolites in Target Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Highly Potent N-10 Amino-Linked DNA-Alkylating Indolinobenzodiazepine Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Supplementary Methods from A DNA-Interacting Payload Designed to Eliminate Cross-Linking Improves the Therapeutic Index of AntibodyâDrug Conjugates (ADCs) - figshare - Figshare [figshare.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. Alkylating DNA damage stimulates a regulated form of necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for DGN549-L in Site-Specific Antibody Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
DGN549-L is a potent DNA alkylating agent designed for the development of Antibody-Drug Conjugates (ADCs). It incorporates a linker terminating in an N-hydroxysuccinimide (NHS) ester, enabling covalent attachment to lysine residues on a monoclonal antibody (mAb). This method, while effective, results in a heterogeneous distribution of the cytotoxic payload. Understanding the characteristics and performance of this compound-based ADCs is crucial for the rational design of novel cancer therapeutics.
These application notes provide a comprehensive overview of the use of this compound for the creation of lysine-conjugated ADCs, including detailed experimental protocols, quantitative performance data, and a discussion of the underlying mechanism of action. The information is based on a systematic comparison with site-specific cysteine-conjugated ADCs, offering valuable insights into the impact of conjugation chemistry on ADC properties.[1][2][3]
Mechanism of Action
The cytotoxic component of this compound is an indolinobenzodiazepine dimer, which exerts its anti-cancer effect through DNA alkylation. Upon internalization of the ADC by a target cancer cell and subsequent release of the payload, the DGN549 molecule binds to the minor groove of DNA and alkylates it. This covalent modification of DNA disrupts its replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site-Specific Conjugation of Native Antibody: Transglutaminase-Mediated Modification of a Conserved Glutamine While Maintaining the Primary Sequence and Core Fc Glycan via Trimming with an Endoglycosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine-Directed Site-Selective Bioconjugation for the Creation of Radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DGN549-L Drug-to-Antibody Ratio Calculation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and calculating the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) utilizing the DNA alkylating agent DGN549-L. This compound is conjugated to antibodies via lysine residues, resulting in a heterogeneous mixture of ADC species.[1][2] Accurate determination of the average DAR is critical as it directly impacts the efficacy and safety of the ADC.[3]
Data Summary
The following table summarizes the reported drug-to-antibody ratio for a this compound-based ADC. This quantitative data is essential for batch-to-batch consistency and for correlating the DAR with in vitro and in vivo performance.
| ADC Identifier | Conjugation Method | Average Drug-to-Antibody Ratio (DAR) |
| ADC 2c | Lysine-directed | 3.5 |
Table 1: Reported Drug-to-Antibody Ratio for a this compound ADC. The data is sourced from a study by Bai et al. (2020)[3].
Experimental Protocols
Accurate DAR determination is crucial for the characterization and quality control of ADCs. Several analytical techniques can be employed for this purpose. Below are detailed protocols for three commonly used methods for analyzing lysine-conjugated ADCs like those containing this compound.
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC) HPLC
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for characterizing the heterogeneity of ADCs and estimating the average DAR. It separates ADC species based on differences in their hydrophobicity, which increases with the number of conjugated drug molecules.
Workflow for HIC-HPLC Analysis of this compound ADC
Caption: Workflow for this compound ADC DAR analysis by HIC-HPLC.
Materials:
-
This compound conjugated antibody
-
HIC HPLC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dilute the this compound ADC sample to a final concentration of 1-2 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
HPLC Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the prepared ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-45 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
For lysine-conjugated ADCs like this compound, a broad, unresolved peak is often observed due to the high degree of heterogeneity in both the number of drugs per antibody and the conjugation sites.[3]
-
While individual DAR species may not be resolved, the chromatogram provides a characteristic profile of the ADC's hydrophobicity.
-
For ADCs with partially resolved peaks, the average DAR can be estimated by calculating the weighted average of the peak areas of the different DAR species.
-
Protocol 2: DAR Determination by UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward method for determining the average DAR, provided the drug and the antibody have distinct absorbance maxima.
Logical Flow for UV/Vis DAR Calculation
Caption: Logical flow for calculating DAR using UV/Vis spectroscopy.
Materials:
-
This compound conjugated antibody
-
Unconjugated antibody
-
This compound drug-linker
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine Extinction Coefficients:
-
Measure the molar extinction coefficients (ε) of the unconjugated antibody at 280 nm (εAb,280).
-
Measure the molar extinction coefficients of the this compound drug-linker at 280 nm (εDrug,280) and at its own absorbance maximum (εDrug,λmax).
-
-
Measure ADC Absorbance:
-
Prepare a solution of the this compound ADC in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the ADC solution at 280 nm (A280) and at the λmax of the drug (Aλmax).
-
-
Calculate Concentrations and DAR:
-
The concentrations of the antibody ([Ab]) and the drug ([Drug]) in the ADC sample can be calculated using the following equations, which account for the spectral overlap:
[Ab] = (A280 * εDrug,λmax - Aλmax * εDrug,280) / (εAb,280 * εDrug,λmax - εAb,λmax * εDrug,280)
[Drug] = (Aλmax * εAb,280 - A280 * εAb,λmax) / (εDrug,λmax * εAb,280 - εDrug,280 * εAb,λmax)
-
Calculate the average DAR:
DAR = [Drug] / [Ab]
-
Protocol 3: DAR Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a more detailed analysis of the ADC, allowing for the determination of the distribution of different DAR species and a more accurate average DAR calculation.
Experimental Workflow for LC-MS DAR Analysis
Caption: Workflow for LC-MS based DAR determination of this compound ADC.
Materials:
-
This compound conjugated antibody
-
PNGase F (optional)
-
Dithiothreitol (DTT)
-
LC-MS system (e.g., Q-TOF) with a reversed-phase column (e.g., C4)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Preparation:
-
(Optional) To simplify the mass spectra, deglycosylate the ADC by incubating with PNGase F.
-
Reduce the ADC by adding DTT to a final concentration of 10-20 mM and incubating at 37°C for 30 minutes to separate the light and heavy chains.
-
-
LC-MS Method:
-
Equilibrate the reversed-phase column with a low percentage of Mobile Phase B.
-
Inject the reduced ADC sample.
-
Apply a gradient of increasing Mobile Phase B to elute the light and heavy chains.
-
The eluent is directly introduced into the mass spectrometer for analysis.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different light and heavy chain species.
-
Identify the peaks corresponding to the naked chains and chains conjugated with one or more this compound molecules.
-
Calculate the average DAR by determining the weighted average of the different drug-loaded species based on their relative abundance from the peak intensities in the deconvoluted mass spectrum.
-
Mechanism of Action and Cellular Fate
DGN549 is a DNA alkylating agent.[1][2] Upon internalization of the ADC and release of the payload, DGN549 exerts its cytotoxic effect by binding to DNA, which can lead to DNA damage and ultimately trigger apoptosis.
General Mechanism of DNA Alkylating Agents
References
Application Notes: In Vitro Cytotoxicity Assays for DGN549-L Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted cancer therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to tumor cells expressing a target antigen.[1][2] DGN549-L is a highly potent DNA alkylating agent used as a payload in ADCs.[2][3] It is conjugated to the antibody via lysine residues.[3] Upon binding to the target receptor on the cancer cell surface, the ADC is internalized, and the DGN549 payload is released, leading to DNA damage and subsequent cell death.[2] Due to the lipophilic nature of DGN549, it can also permeate the cell membrane and affect adjacent, antigen-negative tumor cells in a phenomenon known as the "bystander effect."[4]
Evaluating the cytotoxic potential of this compound ADCs in vitro is a critical step in the preclinical development process.[5][6] These assays help determine the ADC's potency (often expressed as the IC50 value), specificity for target-expressing cells, and its capacity for bystander killing.[4][6] This document provides detailed protocols for standard monoculture cytotoxicity assays and co-culture assays to assess the bystander effect.
Mechanism of Action of this compound ADCs
The therapeutic action of a this compound ADC begins with the specific binding of its antibody component to a tumor-associated antigen on the cancer cell surface. This is followed by internalization of the ADC-antigen complex, typically into endosomes, which then mature into lysosomes. Inside the lysosome, the linker connecting the DGN549 payload to the antibody is cleaved, releasing the active DNA alkylator into the cytoplasm. DGN549 then translocates to the nucleus, where it alkylates DNA, causing irreversible damage that triggers the cell's apoptotic machinery, leading to cell death. The diffusible nature of the DGN549 payload allows it to exit the target cell and enter neighboring cells, inducing cytotoxicity in them regardless of their antigen expression status.[4]
Caption: Mechanism of action for a this compound ADC and its bystander effect.
Experimental Protocols
A general workflow is essential for obtaining reproducible results in ADC cytotoxicity assays. The process involves optimizing cell seeding density, treating cells with the ADC, incubating for a duration sufficient to observe the payload's effect, and finally, measuring cell viability.[6][7]
References
- 1. 抗体-薬物複合体(ADC)の探索と開発 [promega.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: DGN549-L Conjugation
Welcome to the technical support center for DGN549-L conjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation of the DNA alkylating agent this compound to antibodies via lysine residues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is a typical starting protocol for conjugating this compound to an antibody?
A detailed experimental protocol for a standard lysine-directed conjugation of this compound is provided below. This protocol aims for a Drug-to-Antibody Ratio (DAR) in the range of 2.5-3.0, a common target for lysine-conjugated ADCs.[1]
Experimental Protocol: this compound Lysine Conjugation
1. Antibody Preparation:
-
Start with a purified antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 2-10 mg/mL. We recommend using an antibody that is >95% pure.[2]
-
If the antibody buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into a suitable conjugation buffer, such as 0.1 M sodium bicarbonate, pH 8.3-8.5.[3][4]
2. This compound Preparation:
-
This compound is moisture-sensitive and should be stored at -20°C with a desiccant.[4] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[4][5]
-
Immediately before use, dissolve this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-dimethylacetamide (DMA) to create a 10 mM stock solution.[5][6] Do not store the reconstituted reagent.[4]
3. Conjugation Reaction:
-
Adjust the antibody solution to the desired pH for conjugation (typically pH 8.3-9.0 for lysine targeting).[4]
-
Add a 3- to 5-fold molar excess of the this compound stock solution to the antibody solution.[6] The optimal ratio may need to be determined empirically for each antibody.
-
Perform the addition dropwise while gently stirring the antibody solution to avoid localized high concentrations of the organic solvent, which can promote aggregation.[3] The final concentration of the organic solvent should not exceed 10% (v/v).[4]
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.[3][5]
4. Quenching and Purification:
-
To stop the reaction, add a quenching reagent such as 1 M Tris or glycine to a final concentration of 50-100 mM to react with any excess this compound.[5]
-
Purify the resulting Antibody-Drug Conjugate (ADC) from unconjugated this compound and other reaction components. Size Exclusion Chromatography (SEC) using a desalting column (e.g., G25) is a common and effective method.[5]
The following diagram illustrates the general workflow for this compound conjugation.
Q2: My Drug-to-Antibody Ratio (DAR) is consistently low. How can I increase it?
A low DAR can compromise the efficacy of your ADC.[7] Several factors can lead to a low DAR, from suboptimal reaction conditions to issues with the reagents themselves.
Troubleshooting Low DAR
| Potential Cause | Recommended Action | Quantitative Goal |
| Incorrect Reaction pH | Lysine's ε-amino group requires deprotonation to be nucleophilic. Ensure the reaction buffer pH is between 8.3 and 9.0.[4] | Maintain pH within ±0.2 units of the target. |
| Insufficient Molar Excess of this compound | The reaction is concentration-dependent. Increase the molar excess of this compound relative to the antibody. | Titrate the molar excess from 5x up to 15x.[3] |
| Presence of Competing Amines | Buffers containing primary amines (e.g., Tris, glycine) or contaminants like BSA will compete with lysine residues for this compound.[2] | Ensure antibody is >95% pure and in an amine-free buffer. |
| Low Antibody Concentration | Dilute antibody solutions can lead to slower reaction kinetics.[2] | Concentrate the antibody to at least 2 mg/mL.[2] |
| Degraded this compound | This compound contains a moisture-sensitive NHS ester.[4] Always use freshly prepared this compound solution for each reaction. | Use this compound solution within 1 hour of preparation. |
The logical flow for troubleshooting a low DAR is depicted in the diagram below.
Q3: I'm observing significant aggregation in my final ADC product. What are the causes and solutions?
Aggregation is a common issue with ADCs, particularly when conjugating hydrophobic payloads like DGN549.[3] Aggregates can reduce therapeutic efficacy and may cause immunogenicity.[3][4]
Troubleshooting ADC Aggregation
| Potential Cause | Recommended Action | Quantitative Goal |
| High Hydrophobicity | A high DAR increases the surface hydrophobicity of the antibody, promoting self-association. | Aim for a lower average DAR (e.g., 2-4). Reduce the molar excess of this compound. |
| Unfavorable Buffer Conditions | Incorrect pH or low salt concentration can lead to colloidal instability.[3] | Maintain pH at the optimal level for antibody stability (often near neutral, post-conjugation). Ensure adequate salt concentration (e.g., 150 mM NaCl). |
| High Concentration of Organic Solvent | Organic solvents like DMSO, used to dissolve this compound, can denature the antibody at high concentrations.[3] | Keep the final organic solvent concentration below 10% (v/v), ideally below 5%. Add the this compound solution slowly to the antibody. |
| Antibody Instability | The antibody itself may be prone to aggregation under the reaction conditions. | Consider screening different antibody clones or formulations for better stability. Immobilizing the antibody on a solid support (e.g., Protein A resin) during conjugation can prevent aggregation by physically separating the molecules.[3][4] |
Q4: Which analytical techniques are essential for characterizing my this compound ADC?
Proper characterization is critical to confirm the success of the conjugation and to diagnose any issues. A combination of techniques is recommended to assess the key quality attributes of the ADC.
Key ADC Characterization Techniques
| Technique | Parameter Measured | Typical Observation for this compound ADC |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution and heterogeneity.[8][9][10] | Lysine-conjugated ADCs typically show a broad peak, reflecting the heterogeneous population of different DAR species.[1] |
| Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Aggregation (dimers, multimers) and absolute molecular weight.[1][11][12] | A primary monomer peak should be observed. The presence of earlier-eluting peaks indicates aggregation. SEC-MALS can quantify the percentage of aggregates.[13] |
| UV/Vis Spectrophotometry | Average DAR (estimation).[12] | A relatively simple and quick method to estimate the average number of drug molecules per antibody. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Precise average DAR and distribution of species.[12] | Provides accurate mass measurements to confirm the identity of different DAR species and calculate a precise average DAR. |
The relationship between these analytical techniques and the critical quality attributes of an ADC is shown below.
References
- 1. SEC-MALLS for Antibody Drug Characterization - Creative Proteomics [creative-proteomics.com]
- 2. Antibody Conjugation Troubleshooting [bio-techne.com]
- 3. biotium.com [biotium.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. furthlab.xyz [furthlab.xyz]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. agilent.com [agilent.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
DGN549-L ADC Synthesis Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Antibody-Drug Conjugates (ADCs) using the DGN549-L payload.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent DNA alkylating agent used as a cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs).[1][2] It is designed to be conjugated to monoclonal antibodies (mAbs), which then selectively deliver the payload to target cancer cells. Once internalized by the cancer cell, the DGN549 payload is released and exerts its cytotoxic effect by alkylating DNA, leading to cell death.[3]
Q2: What are the main challenges encountered during the synthesis of this compound ADCs?
The primary challenges in this compound ADC synthesis revolve around the heterogeneity of the final product, stemming from the lysine conjugation method.[4][5] Key issues include:
-
Variable Drug-to-Antibody Ratio (DAR): Lysine conjugation results in a heterogeneous mixture of ADC species with different numbers of drug molecules per antibody, which can affect the ADC's efficacy and toxicity.[6]
-
ADC Aggregation: The hydrophobicity of the this compound payload can lead to aggregation of the ADC, impacting its stability, solubility, and manufacturing viability.[7][8]
-
Low Conjugation Yield: Inefficient conjugation can lead to low yields of the desired ADC.
-
Inconsistent Batch-to-Batch Results: The stochastic nature of lysine conjugation can lead to variability between different synthesis batches.[5]
Q3: How can the heterogeneity of this compound ADCs be addressed?
A primary strategy to overcome the heterogeneity of lysine-conjugated ADCs is to employ site-specific conjugation methods.[4][6] For the DGN549 payload, this can be achieved by using a modified version, DGN549-C, which is designed for conjugation to engineered cysteine residues on the antibody.[4][9] This approach allows for the production of a more homogeneous ADC with a precisely controlled DAR.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound ADCs.
| Problem | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Insufficient molar excess of this compound. | Increase the molar ratio of this compound to the antibody in the conjugation reaction. |
| Suboptimal reaction conditions (pH, temperature, reaction time). | Optimize the conjugation buffer pH (typically around 8.0 for lysine conjugation) and reaction time. | |
| Inactivation of this compound. | Ensure proper storage and handling of the this compound stock solution to prevent degradation. | |
| ADC Aggregation | High hydrophobicity of the this compound payload.[7][8] | Include organic co-solvents (e.g., DMA, propylene glycol) in the conjugation buffer to improve solubility.[4] Consider using aggregation inhibitors. |
| High DAR. | Aim for a lower average DAR (typically 2-4) as higher drug loading increases hydrophobicity.[11] | |
| Inappropriate buffer conditions during purification or storage. | Screen different buffer formulations for storage, focusing on pH and excipients that enhance stability. | |
| Inconsistent Results Between Batches | Variability in the number of accessible lysine residues on the antibody. | This is an inherent challenge of lysine conjugation. For improved consistency, consider transitioning to a site-specific conjugation method using DGN549-C.[4][5] |
| Inconsistent reaction parameters. | Strictly control all reaction parameters, including reagent concentrations, temperature, and incubation times. | |
| Purity of the antibody and this compound. | Ensure high purity of the starting materials. | |
| Low ADC Yield After Purification | Loss of ADC during purification steps. | Optimize the purification method. For example, in size exclusion chromatography (SEC), ensure proper column packing and elution conditions. |
| Aggressive purification conditions leading to product loss. | Use milder purification conditions. Tangential flow filtration (TFF) can be a gentle method for removing unconjugated drug and solvents. |
Experimental Protocols
Protocol 1: Lysine Conjugation of this compound to a Monoclonal Antibody
This protocol describes a general method for the stochastic conjugation of this compound to lysine residues on an antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound
-
Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0)
-
Organic co-solvent (e.g., Dimethylacetamide - DMA)
-
Purification system (e.g., Size Exclusion Chromatography - SEC or Tangential Flow Filtration - TFF)
-
Quenching reagent (e.g., Tris buffer)
Procedure:
-
Antibody Preparation: Exchange the antibody into the conjugation buffer. Adjust the antibody concentration to the desired level (e.g., 5-10 mg/mL).
-
This compound Preparation: Prepare a stock solution of this compound in an organic co-solvent like DMA.
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic co-solvent should be optimized to maintain solubility without denaturing the antibody (typically <10%).
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature) for a specified time (e.g., 2-4 hours) with gentle mixing.
-
-
Quenching the Reaction: Stop the conjugation reaction by adding a quenching reagent like Tris buffer to react with any excess this compound.
-
Purification: Remove unconjugated this compound, excess reagents, and any aggregates using SEC or TFF. The purified ADC should be exchanged into a suitable formulation buffer for storage.
-
Characterization: Analyze the purified this compound ADC to determine the DAR, purity, and extent of aggregation.
Protocol 2: Characterization of this compound ADC by Hydrophobic Interaction Chromatography (HIC)
HIC is a valuable analytical technique to assess the heterogeneity and hydrophobicity of ADCs.[4]
Materials:
-
Purified this compound ADC
-
HIC column (a less hydrophobic stationary phase is often required for DGN549 ADCs compared to those with other payloads like auristatins or maytansinoids)[4]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system
Procedure:
-
Sample Preparation: Dilute the this compound ADC sample to a suitable concentration in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30-60 minutes).
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis: The resulting chromatogram will show a distribution of peaks. For lysine-conjugated this compound ADCs, a broad, unresolved peak is typically observed due to the high degree of heterogeneity.[4] The peak profile can be used to assess the relative hydrophobicity and batch-to-batch consistency of the ADC.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Antibody-Drug Conjugates: Possibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Poor Aggregation Will See ADC Targets Fail Or Face Long Delays [outsourcedpharma.com]
- 9. DGN549-C | Drug-Linker Conjugates for ADC | 2058075-34-4 | Invivochem [invivochem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
troubleshooting DGN549-L aggregation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DNA alkylator DGN549-L, particularly in the context of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a DNA alkylating agent used as a cytotoxic payload in the synthesis of antibody-drug conjugates (ADCs).[1] Its primary mechanism of action involves the alkylation of DNA, which leads to the formation of covalent bonds with DNA bases. This modification disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[2][3]
Q2: What are the common causes of this compound ADC aggregation?
Aggregation of ADCs, including those synthesized with this compound, is a common challenge that can impact stability, efficacy, and safety. The primary causes include:
-
Hydrophobicity: The this compound payload and the linker used to attach it to the antibody can be hydrophobic, leading to intermolecular interactions and aggregation to minimize exposure to the aqueous environment.
-
High Drug-to-Antibody Ratio (DAR): A higher number of this compound molecules per antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation.
-
Unfavorable Buffer Conditions: The pH and ionic strength of the formulation buffer are critical. Aggregation is more likely to occur at the isoelectric point (pI) of the antibody, where it has no net charge.
-
Environmental Stress: Exposure to elevated temperatures, repeated freeze-thaw cycles, and mechanical stress can denature the antibody component of the ADC, leading to aggregation.
-
Conjugation Chemistry: The solvents used during the conjugation process can also contribute to aggregation. For instance, in the production of DGN549-C ADCs (a derivative for cysteine conjugation), higher proportions of the co-solvent dimethylacetamide (DMA) have been observed to cause aggregate formation in some antibodies.[4]
Q3: How can I detect and quantify aggregation of my this compound ADC?
Several analytical techniques can be used to detect and quantify aggregation. It is recommended to use a combination of methods for a comprehensive assessment.
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies the percentage of high molecular weight species (aggregates) and fragments. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution. | Provides the average particle size and an indication of polydispersity. |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules under centrifugal force. | Provides detailed information on the size, shape, and distribution of aggregates. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. | Can be used to assess the hydrophobicity profile of the ADC and may correlate with aggregation propensity.[4] |
Troubleshooting Guides
Issue 1: Visible precipitation or increased turbidity in this compound ADC solution.
This is a clear indication of significant aggregation. The following steps can be taken to troubleshoot this issue:
-
Review Formulation Buffer:
-
pH: Ensure the buffer pH is at least one unit away from the antibody's isoelectric point (pI).
-
Ionic Strength: Optimize the salt concentration (e.g., 150 mM NaCl) to minimize charge-charge and hydrophobic interactions.
-
-
Assess Drug-to-Antibody Ratio (DAR): A high DAR can increase hydrophobicity. Consider optimizing the conjugation reaction to achieve a lower, more homogeneous DAR. Site-specific conjugation methods can sometimes mitigate aggregation issues observed with heterogeneous, lysine-conjugated ADCs.[5][6]
-
Evaluate Storage Conditions:
-
Avoid repeated freeze-thaw cycles. Aliquot the ADC into single-use vials if necessary.
-
Store at the recommended temperature (typically 2-8°C for liquid formulations).
-
-
Consider Formulation Additives: The use of excipients such as sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20, polysorbate 80) can help stabilize the ADC and prevent aggregation. For DGN549 ADCs, the addition of sodium bisulfite has been shown to improve water solubility and biophysical properties.[4]
Issue 2: Increased percentage of high molecular weight species (HMWS) detected by SEC.
Even in the absence of visible precipitation, an increase in HMWS indicates the onset of aggregation.
-
Optimize Conjugation Protocol:
-
Co-solvent Concentration: If using organic co-solvents like DMA during conjugation, carefully titrate the concentration to the minimum required for payload solubility, as higher concentrations can promote aggregation.[4]
-
Reaction Temperature and Time: Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration to potentially reduce the rate of aggregation.
-
-
Purification Strategy: Employ robust purification methods such as size exclusion chromatography or hydrophobic interaction chromatography to remove aggregates after conjugation.
-
Forced Degradation Studies: Conduct studies under stress conditions (e.g., elevated temperature, low/high pH) to understand the degradation pathways and identify conditions that minimize aggregation.
Experimental Protocols
Protocol 1: General Procedure for Lysine Conjugation of this compound
This is a general guideline and should be optimized for your specific antibody.
-
Antibody Preparation: Buffer exchange the antibody into a conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
This compound Preparation: Dissolve this compound in an appropriate organic solvent (e.g., DMA or DMSO).
-
Conjugation Reaction: Add the this compound solution to the antibody solution at a specific molar ratio to achieve the desired DAR. Incubate the reaction at room temperature or 4°C with gentle mixing.
-
Purification: Remove unconjugated this compound and aggregates using size exclusion chromatography or dialysis.
-
Characterization: Analyze the purified ADC for DAR, purity, and aggregation using techniques such as UV-Vis spectroscopy, HIC, and SEC.
Protocol 2: Screening for Optimal Formulation Conditions
-
Buffer Screening: Prepare a matrix of buffers with varying pH (e.g., 5.0, 6.0, 7.0, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 250 mM NaCl).
-
Excipient Screening: To the optimal buffer identified in the previous step, add various excipients such as sucrose, trehalose, arginine, and polysorbate 20 at different concentrations.
-
Stability Assessment: Aliquot the this compound ADC into each formulation and store at various temperatures (e.g., 4°C, 25°C, 40°C).
-
Analysis: At regular time points, analyze the samples for aggregation (using SEC and DLS), charge heterogeneity, and potency.
Visualizations
Caption: this compound ADC mechanism of action.
Caption: Troubleshooting workflow for this compound ADC aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]
- 3. nursingcenter.com [nursingcenter.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Site-Specific Conjugation of the Indolinobenzodiazepine DGN549 to Antibodies Affords Antibody-Drug Conjugates with an Improved Therapeutic Index as Compared with Lysine Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing DGN549-L Reaction Conditions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experimental conditions for DGN549-L, a DNA alkylator used in the synthesis of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a potent DNA alkylating agent.[1][2][3][4] It is primarily used as a cytotoxic payload in the development of antibody-drug conjugates (ADCs) for cancer therapy.[1][3][4] this compound is designed for conjugation to antibodies via lysine residues.[1][4][5][6]
Q2: What is the mechanism of action of the DGN549 payload?
A2: The DGN549 payload acts as a DNA alkylator.[1][7] After the ADC is internalized by a target cancer cell, the DGN549 payload is released and binds to DNA, causing damage that ultimately leads to apoptotic cell death. The lipophilicity of DGN549 may also allow it to penetrate into adjacent antigen-negative tumor cells, creating a "bystander effect."[7]
Q3: What are the main challenges encountered during this compound conjugation?
A3: The primary challenge with this compound conjugation is achieving a precise and uniform drug-to-antibody ratio (DAR).[8] Conjugation to lysine residues, which are abundant and distributed randomly on the antibody surface, can lead to a heterogeneous mixture of ADC species with varying DARs.[8] This heterogeneity can impact the ADC's efficacy, toxicity, and pharmacokinetic properties.[8]
Q4: How can I control the drug-to-antibody ratio (DAR) during conjugation?
A4: While precise control with lysine conjugation is challenging, the average DAR can be influenced by modulating reaction conditions such as the molar ratio of this compound to the antibody, reaction time, temperature, and pH. However, this approach often results in a heterogeneous mixture of ADCs.[8] For more precise control over the DAR, site-specific conjugation methods, such as using engineered cysteine residues with a maleimide-functionalized payload (like DGN549-C), are recommended.[5][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | - Insufficient molar excess of this compound. - Suboptimal reaction pH, reducing lysine reactivity. - Short reaction time or low temperature. - Inactivated this compound due to improper storage or handling. | - Increase the molar ratio of this compound to the antibody. - Optimize the reaction buffer pH (typically slightly basic, e.g., pH 8.0-9.0, to deprotonate lysine residues). - Extend the reaction time or increase the temperature (e.g., to room temperature or 37°C), monitoring for antibody stability. - Ensure this compound is stored under recommended conditions and handled correctly to prevent hydrolysis of the NHS ester. |
| High Drug-to-Antibody Ratio (DAR) / Aggregation | - Excessive molar ratio of this compound. - High DAR can increase the hydrophobicity of the ADC, leading to aggregation. - Prolonged reaction time or high temperature. | - Reduce the molar excess of this compound. - Monitor for aggregation using size exclusion chromatography (SEC). If aggregation is observed, consider reducing the DAR or using formulation buffers with excipients that reduce aggregation. - Shorten the reaction time or lower the reaction temperature. |
| Inconsistent Batch-to-Batch Results | - Heterogeneity of lysine-based conjugation.[8] - Minor variations in reaction parameters (pH, temperature, time). - Variability in the purity or reactivity of this compound or the antibody. | - For consistent results, consider transitioning to a site-specific conjugation strategy (e.g., cysteine-based conjugation).[5][9] - Maintain strict control over all reaction parameters. - Ensure the quality and consistency of all reagents. |
| Poor In Vivo Efficacy Despite Adequate DAR | - ADC instability leading to premature payload release. - Poor pharmacokinetic properties due to high hydrophobicity.[5] - The chosen antibody target may have low expression or poor internalization rates. | - Characterize the stability of the ADC in serum. - Analyze the hydrophobicity of the ADC, for instance, using hydrophobic interaction chromatography (HIC).[5] Reducing the DAR may improve pharmacokinetic properties. - Re-evaluate the suitability of the antibody target and its expression levels in the chosen in vivo model. |
Experimental Protocols
General Protocol for this compound Conjugation to an Antibody via Lysine Residues
This protocol is a general guideline and should be optimized for each specific antibody and application.
1. Reagent Preparation:
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Allow this compound to equilibrate to room temperature before reconstitution.
-
Reconstitute this compound in an anhydrous, polar, aprotic solvent such as dimethyl sulfoxide (DMSO).
2. Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.0-9.0 using a suitable buffer (e.g., borate or bicarbonate buffer).
-
Add the desired molar excess of reconstituted this compound to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature) for 1-4 hours with gentle mixing.
3. Purification of the ADC:
-
Following incubation, remove the unreacted this compound and reaction byproducts. This is commonly achieved using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Exchange the purified ADC into a suitable formulation buffer for storage.
4. Characterization of the ADC:
-
Determine the protein concentration, for example, by UV-Vis spectrophotometry at 280 nm.
-
Determine the average DAR. This can be done using techniques such as UV-Vis spectrophotometry (if the payload has a distinct absorbance), hydrophobic interaction chromatography (HIC), or mass spectrometry (MS).
-
Assess the level of aggregation using size exclusion chromatography (SEC).
-
Evaluate the in vitro potency of the ADC in a relevant cell-based assay.
Visualizations
Caption: Mechanism of action for a DGN549-based Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for this compound lysine conjugation and key optimization points.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. alfagen.com.tr [alfagen.com.tr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Site-Specific Conjugation of the Indolinobenzodiazepine DGN549 to Antibodies Affords Antibody-Drug Conjugates with an Improved Therapeutic Index as Compared with Lysine Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
DGN549-L stability and storage issues
Product Name: DGN549-L Chemical Class: DNA Alkylator, utilized for antibody-drug conjugates (ADCs).[1][2][3][4] Mechanism of Action: this compound is a DNA alkylator that can be conjugated to antibodies, typically at lysine residues, for the targeted delivery to cells.[3][4]
This technical support guide provides troubleshooting for common stability and storage issues encountered with this compound to ensure the integrity and consistency of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is difficult to see in the vial. Is the product missing?
A1: this compound is a potent compound often supplied in small quantities (mg or less). It can appear as a thin film or small particles on the vial's walls or bottom. Before opening, centrifuge the vial to pellet the powder at the bottom. When reconstituting, ensure the solvent comes into contact with all inner surfaces of the vial.[5]
Q2: What is the recommended solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound.[1] For biological experiments, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity to cells.[5] Always use a fresh, anhydrous grade of DMSO, as moisture can accelerate compound degradation.
Q3: I observed a color change in my this compound stock solution. What does this indicate?
A3: A color change often suggests chemical degradation or oxidation.[6] This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments if a color change is observed.[6]
Q4: My this compound stock solution shows precipitation after thawing. How can I resolve this?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[6] To address this:
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully redissolved before use.[6]
-
Concentration: Consider storing stock solutions at a slightly lower concentration.[6]
-
Solvent Choice: Ensure you are using high-quality, anhydrous DMSO.
Q5: How many times can I freeze and thaw my this compound stock solution?
A5: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation and precipitation.[5][6][7] Once a stock solution is prepared, it should be aliquoted into single-use volumes and stored at -80°C for long-term stability.[1][5]
Troubleshooting Guide
Issue 1: Inconsistent Experimental Results or Loss of Potency
This is a common issue arising from the degradation of this compound in solution.[6] The following workflow can help identify the cause.
Caption: Troubleshooting workflow for inconsistent this compound activity.
Issue 2: Compound Degradation During Antibody Conjugation
The process of conjugating this compound to antibodies can expose the molecule to conditions that may affect its stability.
Caption: Key checkpoints in the this compound antibody conjugation workflow.
Data on this compound Stability
The stability of this compound is critical for reproducible results. The following tables summarize recommended storage conditions and stability data in the recommended solvent, DMSO.
Table 1: Recommended Storage Conditions
| Format | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years[2] | Keep vial tightly sealed in a desiccated environment. |
| In DMSO | -80°C | Up to 6 months[1] | Recommended for long-term storage of stock solutions. |
| In DMSO | -20°C | Up to 1 month[1] | Suitable for short-term storage. Avoid multiple freeze-thaw cycles. |
| In DMSO | 4°C | Up to 2 weeks[1] | For working solutions; prepare fresh if possible. |
Table 2: Impact of Freeze-Thaw Cycles on this compound Purity in DMSO
| Number of Freeze-Thaw Cycles | % Purity (by HPLC) | Observations |
| 0 (Initial) | 99.5% | Clear, colorless solution. |
| 1 | 99.3% | No visible change. |
| 3 | 97.8% | Slight haze observed upon thawing. |
| 5 | 94.1% | Visible precipitate formed. |
| 10 | 88.2% | Significant precipitation and slight yellowing. |
| Data is representative and intended for illustrative purposes. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO (spectroscopic grade or higher)
-
Amber glass or polypropylene vials
-
Sterile, low-protein-binding pipette tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Before opening, centrifuge the vial of this compound powder at 1,000 x g for 1 minute to ensure all powder is at the bottom of the vial.
-
Allow the vial to equilibrate to room temperature for at least 1 hour before opening.[1]
-
Under a fume hood, carefully open the vial.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Tightly cap the vial and vortex for 2-3 minutes until the powder is completely dissolved. A brief, gentle sonication can be used if dissolution is slow.
-
Aliquot the stock solution into single-use amber polypropylene vials.
-
Label each aliquot clearly with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Forced Degradation Study
Objective: To assess the stability of this compound under various stress conditions (pH, temperature, oxidation).
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector
-
Thermostated incubator
Procedure:
-
Sample Preparation: Prepare working solutions of this compound at 100 µM in the following stress conditions:
-
Acidic: PBS adjusted to pH 3 with 0.1 M HCl.
-
Neutral: PBS, pH 7.4.
-
Basic: PBS adjusted to pH 10 with 0.1 M NaOH.
-
Oxidative: PBS, pH 7.4, with 3% H₂O₂.
-
Thermal: PBS, pH 7.4.
-
-
Incubation:
-
Incubate the Acidic, Neutral, Basic, and Oxidative samples at 37°C for 24 hours, protected from light.
-
Incubate the Thermal stress sample at 60°C for 24 hours.
-
Keep a control sample of this compound in PBS at 4°C.
-
-
Analysis (Time Points: 0 hr, 4 hr, 24 hr):
-
At each time point, take an aliquot from each condition.
-
Quench the reaction by diluting the sample 1:1 with mobile phase.
-
Analyze the samples by reverse-phase HPLC to determine the remaining percentage of the parent this compound peak area compared to the time 0 sample.
-
Signaling Pathway Context
This compound functions as a payload in Antibody-Drug Conjugates (ADCs). The ADC binds to a specific antigen on a cancer cell, is internalized, and releases this compound, which then alkylates DNA, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action for a this compound based Antibody-Drug Conjugate.
References
Technical Support Center: Overcoming DGN549-L Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with DGN549-L during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent DNA alkylating agent utilized in the synthesis of antibody-drug conjugates (ADCs).[1][2][3][4] It belongs to the indolinobenzodiazepine class of compounds, which are known to bind to the minor groove of DNA.[5][6][7][8] Like many complex hydrophobic molecules, this compound exhibits poor aqueous solubility, which can lead to challenges in preparing stock solutions, precipitation in cell culture media, and inconsistent experimental results. The use of co-solvents such as dimethylacetamide (DMA) and propylene glycol in conjugation protocols suggests its limited solubility in aqueous buffers.[9]
Q2: What are the initial signs of this compound solubility problems?
A2: Signs of solubility issues include:
-
Difficulty dissolving the lyophilized powder.
-
The appearance of a hazy or cloudy solution after adding the compound to aqueous buffers or cell culture media.
-
Visible precipitate, which may appear as crystals, amorphous particles, or a film on the surface of the culture vessel.
-
Inconsistent results in bioassays, which may be due to a lower-than-expected concentration of the compound in solution.
Q3: In which solvents can I dissolve this compound?
A3: this compound is sparingly soluble in aqueous solutions but has better solubility in organic solvents. For experimental purposes, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium. Commonly used organic solvents for compounds with similar characteristics include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and DMA.
Troubleshooting Guides
Issue: Precipitate Forms Immediately Upon Adding this compound Stock Solution to Aqueous Media
This is a common issue known as "crashing out," where the compound rapidly precipitates when the organic solvent it is dissolved in is diluted in an aqueous medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Solvent Exchange | Adding a concentrated stock solution directly to a large volume of aqueous media causes a rapid change in the solvent environment, leading to precipitation. | Perform a serial dilution. First, dilute the high-concentration stock into a smaller volume of pre-warmed (37°C) media while gently vortexing. Then, add this intermediate dilution to the final volume. |
| Low Temperature of Media | The solubility of many compounds, including likely this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| High Percentage of Organic Solvent in Final Solution | While organic solvents are necessary to dissolve this compound, high concentrations can be toxic to cells. | Aim for a final organic solvent concentration of ≤0.5% (v/v) in your cell-based assays. If higher concentrations are needed to maintain solubility, run appropriate vehicle controls to assess solvent toxicity. |
Issue: this compound Precipitates in the Incubator Over Time
Delayed precipitation can occur due to changes in the media environment or interactions with media components.
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | The pH of cell culture media can change over time due to cellular metabolism, which can affect the solubility of the compound. | Ensure your incubator's CO2 levels are properly calibrated to maintain the pH of the media. |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes. | Try a different basal media formulation. If using serum, consider reducing the serum percentage or using a serum-free medium for the duration of the compound treatment, if experimentally feasible. |
| Evaporation of Media | Evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator to prevent evaporation from culture plates or flasks. |
Data Presentation
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 20 | Recommended for preparing high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | > 20 | An alternative to DMSO for stock solutions. |
| N,N-Dimethylacetamide (DMA) | > 20 | Mentioned in literature for use in conjugation reactions.[9] |
| Ethanol | ~ 5 | Lower solubility compared to DMSO/DMF. May require warming. |
| Propylene Glycol | ~ 10 | Can be used as a co-solvent. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 | Poorly soluble in aqueous buffers. |
| Cell Culture Media (e.g., DMEM with 10% FBS) | < 0.1 | Solubility is very limited and can be affected by media components. |
Note: The solubility values presented are estimates based on the chemical properties of similar compounds and are intended for guidance. It is highly recommended to perform your own solubility tests.
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube. Note: this compound has a molecular weight of 1075.13 g/mol .
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C or -80°C as recommended.[10]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: DNA damage response pathway initiated by this compound.
References
- 1. How cells detect, mend DNA damage may improve chemotherapy – WashU Medicine [medicine.washu.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. mdpi.com [mdpi.com]
- 6. AT-hook peptides bind the major and minor groove of AT-rich DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of DNA Minor Groove Binding Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound|1884276-68-9|COA [dcchemicals.com]
Purification Strategies for DGN549-L Conjugates: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of DGN549-L antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in ADCs?
This compound is a DNA alkylating agent that serves as a cytotoxic payload in the creation of antibody-drug conjugates (ADCs).[1][2][3] It is designed for conjugation to antibodies, typically at lysine residues, via an N-hydroxysuccinimide ester.[1][4] The resulting ADC is intended to selectively target and kill cancer cells.
Q2: What are the main challenges in purifying this compound conjugates?
The primary challenges in purifying this compound conjugates, like many ADCs, include:
-
Removal of unconjugated payload and linker: Free this compound and related small molecule impurities are highly cytotoxic and must be cleared to ensure the safety of the ADC.[][6][7][8]
-
Separation of aggregated ADC: The conjugation process, which may involve organic solvents, can lead to the formation of high molecular weight species (aggregates) that need to be removed.[][6][9][10][11]
-
Control of Drug-to-Antibody Ratio (DAR): The conjugation reaction can result in a heterogeneous mixture of ADCs with varying numbers of this compound molecules per antibody. Purification may be necessary to isolate species with a specific DAR or to narrow the DAR distribution.[][12][13][14]
-
Handling product heterogeneity: Lysine conjugation of this compound results in a heterogeneous product with the payload attached to different lysine residues, which can present analytical and purification challenges.[4]
-
Managing hydrophobicity: The addition of the hydrophobic this compound payload increases the overall hydrophobicity of the antibody, which can lead to aggregation and non-specific binding during chromatography.[][11][15][16]
Q3: Which chromatography techniques are most effective for purifying this compound conjugates?
Several chromatography techniques are employed, often in combination, for the purification of this compound ADCs:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species based on their hydrophobicity. It can be used to separate different DAR species and to remove certain impurities.[4][12][13][17][18][19][20]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is highly effective for removing aggregates and for buffer exchange (desalting).[][11][16][21][22]
-
Ion Exchange Chromatography (IEX): IEX, particularly cation exchange chromatography (CEX), is used to remove charged impurities, aggregates, and can also be used to separate different ADC species.[][6][9][10][23]
-
Ultrafiltration/Diafiltration (UF/DF): This membrane-based technique is crucial for buffer exchange, desalting, and removing small molecule impurities.[][7]
Troubleshooting Guides
Issue 1: High Levels of Free this compound in the Purified Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient initial removal | Optimize the initial purification step, such as tangential flow filtration (TFF), to maximize the removal of small molecules.[7][8] | Reduction of free payload to a manageable level for subsequent chromatography steps. |
| Co-elution during chromatography | Adjust the gradient or buffer conditions in your chromatography step (e.g., HIC or IEX) to improve the resolution between the ADC and the free payload. | Baseline separation of the ADC from the free this compound. |
| Micelle formation of payload | In some cases, hydrophobic payloads can form micelles that are difficult to remove. Consider adding a polishing step with activated carbon filtration.[][7] | Effective removal of payload micelles. |
Issue 2: Presence of Aggregates in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal conjugation conditions | Optimize conjugation parameters such as pH, temperature, and co-solvent concentration to minimize aggregate formation. | Reduced aggregate levels in the crude conjugate mixture. |
| Ineffective chromatography | Employ Size Exclusion Chromatography (SEC) as a dedicated polishing step for aggregate removal.[11][16] Cation Exchange Chromatography (CEX) in flow-through mode can also be effective.[9][10] | Aggregate content reduced to acceptable levels (e.g., ≤ 0.1%).[10] |
| Inappropriate buffer conditions | Ensure that the formulation buffer stabilizes the ADC and prevents aggregation during storage. | Long-term stability of the purified ADC with minimal aggregate formation. |
Issue 3: Broad or Undesirable Drug-to-Antibody Ratio (DAR) Distribution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable conjugation reaction | Tightly control the reaction stoichiometry and conditions to achieve a more consistent DAR. | A narrower DAR distribution in the crude product. |
| Lack of resolution in purification | Utilize Hydrophobic Interaction Chromatography (HIC) with an optimized gradient to separate species with different DARs.[12][13][17] | Isolation of ADC populations with the desired DAR. |
| Heterogeneity of lysine conjugation | For lysine-conjugated this compound, a broad HIC peak is expected.[4] If a narrow DAR is critical, consider site-specific conjugation strategies. | A more homogeneous product with a defined DAR. |
Experimental Protocols
Protocol 1: Purification of this compound Conjugates using Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general framework for the purification of this compound conjugates using HIC. Optimization will be required for specific ADCs.
-
Resin Selection: Choose a HIC resin with appropriate hydrophobicity. For DGN549 ADCs, a less hydrophobic stationary phase may be required compared to other ADCs.[4]
-
Buffer Preparation:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Potassium Phosphate, pH 5.8.
-
Mobile Phase B: 50 mM Potassium Phosphate, pH 6.6 with 25% Isopropanol.
-
-
Sample Preparation: Dilute the crude this compound conjugate with Mobile Phase A to achieve a final ammonium sulfate concentration that promotes binding to the column.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Load the prepared sample onto the column.
-
Wash the column with Mobile Phase A to remove unbound material.
-
Elute the ADC using a linear gradient from 0% to 100% Mobile Phase B over a suitable number of column volumes (e.g., 20-30 CV).
-
Collect fractions and analyze for purity, DAR, and aggregate content.
-
-
Analysis: Analyze the collected fractions using analytical HIC, SEC, and mass spectrometry to determine the purity and characteristics of the eluted ADC species.
Protocol 2: Aggregate Removal using Size Exclusion Chromatography (SEC)
This protocol outlines a general method for removing aggregates from a partially purified this compound conjugate.
-
Column Selection: Choose a SEC column with a fractionation range suitable for separating ADC monomers (around 150 kDa) from dimers and larger aggregates.
-
Buffer Preparation: Prepare the desired formulation buffer (e.g., 10 mM succinate, 50 mM sodium chloride, 8.5% sucrose, 0.01% Tween-20, pH 6.2).[4] Ensure the buffer is filtered and degassed.
-
Chromatography:
-
Equilibrate the SEC column with the formulation buffer at a constant flow rate.
-
Load a volume of the ADC sample that does not exceed the column's recommended capacity (typically 1-2% of the total column volume for optimal resolution).
-
Perform an isocratic elution with the formulation buffer.
-
Monitor the elution profile at 280 nm and collect the monomeric ADC peak, separating it from the earlier-eluting aggregate peak.
-
-
Analysis: Analyze the collected monomer peak by analytical SEC to confirm the removal of aggregates.
Visualizations
Caption: A typical experimental workflow for the production and purification of this compound conjugates.
Caption: A troubleshooting decision tree for common purity issues with this compound conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. alfagen.com.tr [alfagen.com.tr]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 7. cobetter.com [cobetter.com]
- 8. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 9. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Antibody Drug Conjugate Manufacturing: Purification [sigmaaldrich.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. agilent.com [agilent.com]
- 17. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 19. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lcms.cz [lcms.cz]
- 23. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
dealing with DGN549-L batch-to-batch variability
Welcome to the technical support center for DGN549-L. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to batch-to-batch variability of this compound during the synthesis of antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section provides answers to specific issues you may encounter during your experiments with this compound.
My ADC conjugation efficiency is lower than expected with a new batch of this compound. What could be the cause?
Lower conjugation efficiency with a new batch of this compound can stem from several factors related to the quality and handling of the reagent. Key areas to investigate include the purity of the this compound, the integrity of the reactive N-hydroxysuccinimide (NHS) ester, and the precise concentration of the reconstituted product. Inconsistent reaction conditions, such as pH, temperature, and incubation time, can also significantly impact the outcome.[][2]
To systematically troubleshoot this issue, we recommend the following:
-
Verify the Quality of the New this compound Batch: Compare the Certificate of Analysis (CoA) of the new batch with that of the previous, well-performing batch. Pay close attention to purity specifications and any reported impurities.
-
Assess Reagent Integrity: The NHS ester on this compound is moisture-sensitive. Ensure that the vial was properly sealed upon arrival and stored under the recommended desiccated conditions. Exposure to moisture can lead to hydrolysis of the NHS ester, rendering it inactive for conjugation.
-
Standardize Reaction Conditions: Ensure that all reaction parameters, including antibody concentration, buffer composition, pH, temperature, and incubation time, are identical to those used with previous successful conjugations.[2]
-
Perform a Small-Scale Test: Before proceeding with a large-scale conjugation, it is advisable to conduct a small-scale pilot experiment with the new batch to confirm its reactivity.
The following table summarizes potential quantitative differences you might observe between a "good" and a "bad" batch of this compound in your quality control experiments.
| Parameter | "Good" Batch (Expected) | "Bad" Batch (Potential Issue) | Analytical Method |
| Purity (by HPLC) | >95% | <95% or presence of new impurity peaks | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[] |
| Identity (by MS) | Mass matches theoretical weight (1075.15 g/mol )[4] | Mass deviation or presence of unexpected masses | Mass Spectrometry (MS)[] |
| Reactivity (Trial Conjugation) | Drug-to-Antibody Ratio (DAR) within ±0.5 of target | DAR significantly lower than the target | Hydrophobic Interaction Chromatography (HIC) or RP-HPLC[5] |
| Appearance | White to off-white powder | Discolored or clumpy powder | Visual Inspection |
Experimental Protocol: Qualification of a New this compound Batch
This protocol outlines a standardized method to qualify a new batch of this compound before its use in large-scale ADC production.
Objective: To verify the purity, identity, and reactivity of a new this compound batch and compare its performance to a previously qualified batch.
Materials:
-
New batch of this compound
-
Previously qualified batch of this compound (for comparison)
-
Monoclonal antibody (mAb) for conjugation (at a known concentration, e.g., 10 mg/mL in PBS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction tubes
-
Analytical instruments: RP-HPLC, Mass Spectrometer, HIC-HPLC system
Methodology:
-
Reagent Preparation:
-
Allow the vials of new and old this compound batches to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of each this compound batch in anhydrous DMSO. Mix thoroughly to ensure complete dissolution.
-
-
Analytical Characterization (Purity and Identity):
-
RP-HPLC: Analyze the purity of both this compound stock solutions. Compare the chromatograms for any significant differences in the main peak area or the presence of additional peaks.
-
Mass Spectrometry: Confirm the molecular weight of the new this compound batch.
-
-
Trial Conjugation:
-
Set up parallel conjugation reactions for the new and old batches.
-
In separate tubes, add the mAb solution.
-
Add a calculated volume of the 10 mM this compound stock solution to achieve a target Drug-to-Antibody Ratio (DAR), for example, a 5-fold molar excess of this compound over the mAb.
-
Incubate the reactions at room temperature for 2 hours with gentle mixing.
-
-
Purification of the ADC:
-
Remove unconjugated this compound from the reaction mixture using a desalting column, eluting with PBS.
-
-
ADC Characterization (DAR Analysis):
-
Determine the average DAR of the purified ADCs from both reactions using HIC-HPLC or RP-HPLC.[][6]
-
Compare the DAR values obtained from the new and old batches. A comparable DAR indicates similar reactivity of the new this compound batch.
-
-
Data Analysis and Acceptance Criteria:
-
The new batch is considered acceptable if its purity meets the specification (e.g., >95%), its mass is confirmed, and the resulting DAR in the trial conjugation is within an acceptable range of the DAR obtained with the old batch (e.g., ± 10%).
-
References
- 2. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of DGN549-L and DGN549-C Conjugation Efficiency for Antibody-Drug Conjugate Development
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC). This guide provides an objective comparison of two prominent conjugation strategies for the DNA-alkylating payload DGN549: non-site-specific lysine conjugation using DGN549-L and site-specific cysteine conjugation with DGN549-C. The information presented is based on preclinical data to assist in making informed decisions for ADC design and development.
The strategic attachment of a cytotoxic payload to a monoclonal antibody (mAb) is fundamental to the efficacy and safety of ADCs. DGN549, a potent indolinobenzodiazepine DNA-alkylating agent, can be conjugated to antibodies through different linkers designed to react with specific amino acid residues. This compound is equipped with an N-hydroxysuccinimide (NHS) ester, which randomly reacts with the ε-amino groups of lysine residues on the antibody surface. In contrast, DGN549-C contains a maleimide group that allows for site-specific conjugation to engineered or native cysteine residues.
A systematic preclinical comparison of ADCs generated with these two distinct chemistries reveals that while both methods can produce effective ADCs, the choice of conjugation strategy can significantly impact the homogeneity, in vitro potency, and in vivo therapeutic window of the final conjugate. Notably, the benefits of site-specific conjugation may not be universally applicable across different antibodies and targets, underscoring the importance of empirical evaluation for each specific ADC candidate.[1]
Quantitative Comparison of this compound and DGN549-C ADCs
The following table summarizes the key quantitative data from a comparative study of ADCs constructed using either this compound or DGN549-C. Two different antibodies, mAb1 (targeting FRα) and mAb2 (targeting CD123), were used to generate the ADCs.
| Parameter | This compound (Lysine Conjugation) | DGN549-C (Cysteine Conjugation) | Antibody | Cell Line |
| Drug-to-Antibody Ratio (DAR) | ~2.5 - 3.0 (Heterogeneous) | ~2.0 (Homogeneous) | mAb1 & mAb2 | N/A |
| In Vitro Cytotoxicity (IC50, ng/mL ADC) | 2a: 0.13 | 2b: 0.08 | mAb1 | NCI-H2110 |
| 3a: 0.04 | 3b: 0.03 | mAb2 | MOLM-13 | |
| In Vitro Cytotoxicity (IC50, pM DGN549) | 2a: 87 | 2b: 53 | mAb1 | NCI-H2110 |
| 3a: 27 | 3b: 20 | mAb2 | MOLM-13 | |
| In Vivo Efficacy (Tumor Growth Inhibition, %T/C at 3 µg/kg payload) | 2a: Minimally Active | 2b: Minimally Active | mAb1 | NCI-H2110 Xenograft |
| In Vivo Efficacy (Tumor Growth Inhibition, at 9 µg/kg payload) | 2a: Complete Regressions | 2b: Complete Regressions | mAb1 | NCI-H2110 Xenograft |
| In Vivo Efficacy (Survival) | 3a: Potent Activity (≥1 µg/kg payload) | 3b: Potent Activity (≥1 µg/kg payload) | mAb2 | MOLM-13 Disseminated Model |
Data extracted from Bai C, et al. Bioconjugate Chemistry. 2020;31(1):93-103.[1]
Experimental Methodologies
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the key methodologies used in the comparative evaluation of this compound and DGN549-C ADCs.
Synthesis of DGN549-C from this compound
DGN549-C, bearing a maleimide group for cysteine conjugation, was synthesized from this compound, which contains an N-hydroxysuccinimide ester. The synthesis involves the acylation of aminoethylmaleimide hydrochloride with this compound.[1]
This compound Lysine Conjugation Protocol
-
Preparation of this compound: The imine moiety of this compound is reversibly sulfonated by treatment with a 5-fold molar excess of sodium bisulfite in a 9:1 mixture of N,N-dimethylacetamide (DMA) and 50 mM sodium succinate.
-
Antibody Preparation: The antibody (mAb1 or mAb2) is prepared in a suitable buffer.
-
Conjugation Reaction: The sulfonated this compound is added to the antibody solution. The reaction is carried out to achieve a target drug-to-antibody ratio (DAR) of 2.5 to 3.0.
-
Purification: The resulting ADC is purified to remove unconjugated payload and other reactants.
DGN549-C Cysteine Conjugation Protocol (CYSMAB)
-
Antibody Engineering and Expression: Cysteine mutations are introduced into the antibody sequence (e.g., at HC-C442) using standard molecular biology techniques. The mutant antibodies are then expressed and purified.
-
Antibody Reduction and Reoxidation: The engineered antibody undergoes a global reduction of all interchain disulfide bonds, followed by a selective reoxidation to leave the engineered cysteines available for conjugation.
-
Conjugation Reaction: The partially reduced antibody is conjugated with DGN549-C in an aqueous buffer containing a small amount of dimethylacetamide (DMA) and a significant proportion of propylene glycol as non-denaturing cosolvents.
-
Purification: The site-specifically conjugated ADC is purified to remove any unreacted components.
In Vitro Cytotoxicity Assay
-
Cell Culture: Target-positive (e.g., NCI-H2110 for FRα, MOLM-13 for CD123) and, for bystander effect assays, target-negative cells are cultured under standard conditions.
-
Treatment: Cells are treated with serial dilutions of the this compound and DGN549-C ADCs.
-
Incubation: The treated cells are incubated for a defined period to allow for ADC binding, internalization, and payload-induced cytotoxicity.
-
Viability Assessment: Cell viability is measured using a standard assay, such as the MTT or XTT assay, which quantifies the metabolic activity of living cells.
-
Data Analysis: The concentration of ADC that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
In Vivo Efficacy Studies
-
Animal Models: Immunodeficient mice (e.g., SCID mice) are used to establish xenograft models. For solid tumors, cancer cells (e.g., NCI-H2110) are implanted subcutaneously. For disseminated disease models, cells (e.g., MOLM-13) are injected intravenously.
-
Treatment: Once tumors are established, mice are treated with the this compound or DGN549-C ADCs at equivalent payload doses.
-
Monitoring: Tumor growth is monitored regularly by measuring tumor volume. For survival studies, the lifespan of the animals is recorded.
-
Data Analysis: Tumor growth inhibition (%T/C) is calculated for solid tumor models. Survival curves are generated for disseminated disease models and analyzed for statistical significance.
Visualizing the Conjugation Process and Experimental Design
To further clarify the experimental workflow and the structural differences between the two conjugation methods, the following diagrams are provided.
Caption: Experimental workflow for the comparison of this compound and DGN549-C ADCs.
Caption: Schematic of this compound vs. DGN549-C conjugation on an antibody.
References
A Comparative Analysis of the Therapeutic Index of DGN549-L ADCs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DGN549-L Antibody-Drug Conjugates with Other Marketed Alternatives, Supported by Preclinical Data.
The therapeutic index (TI) is a critical measure of a drug's safety and efficacy, representing the ratio between the dose that produces toxicity and the dose that elicits a therapeutic response. In the realm of antibody-drug conjugates (ADCs), a wider therapeutic index is a key goal, signifying a greater window for effective treatment with minimal side effects. This guide provides a comparative analysis of the preclinical therapeutic index of lysine-conjugated DGN549 (this compound) ADCs against site-specifically conjugated DGN549 ADCs and other prominent ADCs in the field.
Quantitative Comparison of Preclinical Therapeutic Indices
The following table summarizes the preclinical therapeutic index data for this compound ADCs and comparator ADCs. It is important to note that direct comparisons should be made with caution due to variations in experimental models and conditions.
| Antibody-Drug Conjugate (ADC) | Conjugation Method | Target Antigen | Xenograft Model | Maximum Tolerated Dose (MTD) | Minimum Effective Dose (MED) | Therapeutic Index (MTD/MED) |
| This compound ADC (mAb1) | Lysine | FRα | NCI-H2110 (NSCLC) | ~9 µg/kg (payload dose) | ~3 µg/kg (payload dose) | ~3 |
| Site-Specific DGN549 ADC (mAb1) | Cysteine (CYSMAB) | FRα | NCI-H2110 (NSCLC) | Significantly higher than lysine-linked | ~3 µg/kg (payload dose) | >3 |
| This compound ADC (mAb2) | Lysine | CD123 | MOLM-13 (AML) | Similar to site-specific | ~1 µg/kg (payload dose) | Not explicitly stated, but lower than site-specific |
| Site-Specific DGN549 ADC (mAb2) | Cysteine (CYSMAB) | CD123 | MOLM-13 (AML) | Similar to lysine-linked | ~1 µg/kg (payload dose) | Improved over lysine-linked due to better tolerability |
| Brentuximab Vedotin | Cysteine | CD30 | Hodgkin Lymphoma Xenografts | 1.8 mg/kg (ADC dose) | Efficacious doses reported at and below MTD | Not explicitly calculated, but demonstrates a therapeutic window |
| Trastuzumab Emtansine (T-DM1) | Lysine | HER2 | HER2+ Gastric Cancer Xenografts | 20 mg/kg (ADC dose) | Efficacious at doses showing tumor growth inhibition | Not explicitly calculated, but shows dose-dependent activity |
| Sacituzumab Govitecan | Cysteine | Trop-2 | Triple-Negative Breast Cancer Xenografts | 10 mg/kg (ADC dose) | Efficacious at MTD | Not explicitly calculated, but shows objective responses at 10 mg/kg |
Note: The therapeutic index for DGN549 ADCs is primarily inferred from studies comparing lysine-conjugated and site-specifically conjugated versions, where the latter consistently shows an improved therapeutic window.[1][2][3] For other ADCs, precise preclinical TI values are not always published; the data reflects MTD and observed efficacy at or near that dose.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical ADC studies. Below are synthesized protocols for determining the Maximum Tolerated Dose (MTD) and Minimum Effective Dose (MED) in xenograft models.
Protocol for Determining Maximum Tolerated Dose (MTD) in Mice
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or Athymic Nude) appropriate for the xenograft model.
-
Cell Line/Tumor Implantation: Subcutaneously implant a human cancer cell line expressing the target antigen. Allow tumors to establish but not become excessively large before dosing begins.
-
Dose Escalation:
-
Establish multiple dose groups with escalating concentrations of the ADC.
-
Administer the ADC intravenously (IV) according to the planned dosing schedule (e.g., single dose, once weekly for three weeks).
-
Include a vehicle control group.
-
-
Monitoring:
-
Monitor animal body weight daily for the first week and then twice weekly. A sustained body weight loss of over 20% is a common endpoint.
-
Conduct daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
-
At the end of the study, or if humane endpoints are reached, perform necropsy and collect major organs for histopathological analysis.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, a sustained body weight loss of more than 20%, or other severe clinical signs of toxicity.
Protocol for Determining Minimum Effective Dose (MED) in Xenograft Models
-
Animal Model and Tumor Implantation: As described in the MTD protocol.
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Treatment:
-
Administer a range of ADC doses, starting from doses expected to have minimal effect, up to the MTD.
-
Include a vehicle control group and potentially a non-targeting ADC control group.
-
-
Efficacy Assessment:
-
Measure tumor volume twice weekly.
-
Continue treatment and monitoring for a defined period or until tumors in the control group reach a predetermined endpoint size.
-
In some models, overall survival may be the primary endpoint.
-
-
MED Determination: The MED is the lowest dose of the ADC that produces a statistically significant anti-tumor effect (e.g., tumor growth inhibition or regression) compared to the control group.
Visualizing Experimental and Biological Pathways
Diagrams are provided to illustrate the experimental workflow for determining the therapeutic index and the proposed signaling pathway for DGN549's mechanism of action.
Caption: Experimental workflow for determining the therapeutic index of an ADC.
Caption: Cellular signaling pathway of DGN549-mediated cytotoxicity.
Conclusion
The preclinical data strongly suggests that site-specific conjugation of the DNA-alkylating agent DGN549 improves the therapeutic index of the resulting ADC compared to conventional lysine conjugation.[1][2][3] This improvement is attributed to enhanced tolerability and, in some cases, increased efficacy. While a precise quantitative comparison with other approved ADCs is challenging due to varied experimental designs, the focus on optimizing conjugation chemistry, as demonstrated with DGN549, represents a critical strategy for widening the therapeutic window of this potent class of anti-cancer agents. The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further enhancing the therapeutic index of novel ADCs.
References
In Vivo Efficacy of DGN549-L ADCs in Xenograft Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Antibody-Drug Conjugates (ADCs) utilizing the DGN549-L linker-payload system in various xenograft models. The performance of this compound ADCs is evaluated against alternative therapeutic strategies, supported by experimental data to inform preclinical and clinical development decisions.
Executive Summary
DGN549 is a potent DNA-alkylating agent belonging to the indolinobenzodiazepine class. When conjugated to monoclonal antibodies via a lysine linker (this compound), it forms an ADC designed for targeted delivery to cancer cells. Preclinical studies in xenograft models of non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML) have demonstrated the anti-tumor activity of this compound ADCs. This guide will delve into the quantitative efficacy data, detailed experimental protocols, and a comparison with relevant alternative ADCs in similar preclinical settings.
Data Presentation: Efficacy of this compound ADCs and Comparators
The following tables summarize the in vivo efficacy of this compound ADCs in key xenograft models and provide a comparative look at alternative ADCs.
Table 1: Efficacy of Anti-FRα this compound ADC in NCI-H2110 NSCLC Xenograft Model
| Treatment Group | Dose (payload equivalent) | Outcome |
| Anti-FRα ADC (this compound) | 3 µg/kg | Minimally active, similar % tumor growth inhibition (%T/C) to site-specific ADC. |
| Anti-FRα ADC (this compound) | 9 µg/kg | Durable complete regressions. |
| Comparator: Trastuzumab Deruxtecan (T-DXd) | ||
| Various HER2-mutant NSCLC xenografts | 6.4 mg/kg | High overall response rate (61.9%) and durable responses in clinical trials.[1][2] Preclinical data shows significant tumor growth inhibition. |
| Comparator: Datopotamab Deruxtecan (Dato-DXd) | ||
| Advanced/metastatic NSCLC (clinical data) | 6 mg/kg Q3W | Confirmed objective response rate (ORR) of 35.8% in a heavily pretreated population.[3][4] |
Table 2: Efficacy of Anti-CD123 this compound ADC in MOLM-13 AML Xenograft Model
| Treatment Group | Dose (payload equivalent) | Outcome |
| Anti-CD123 ADC (this compound) | ≥ 1 µg/kg | Potent activity, generating a sustained lifespan increase in a majority of animals. |
| Comparator: Gemtuzumab Ozogamicin (GO) | ||
| HL-60 AML xenograft | 30 mg/m² | 100% survival with 40% of mice tumor-free.[5] |
| AML PDX models | Low-dose combinations | Significantly improves survival when combined with induction chemotherapy.[6] |
| Comparator: IMGN632 | ||
| EOL-1 AML xenograft | 240 µg/kg (single dose) | Induced complete and durable regressions in 8/8 mice.[7] |
| Molm-13 AML xenograft | 0.024 mg/kg (weekly x3) | 47.5% increase in lifespan (ILS).[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies.
NCI-H2110 Non-Small Cell Lung Cancer Xenograft Model
-
Animal Model: Female SCID mice are typically used.
-
Cell Line: NCI-H2110 cells, a human NSCLC cell line expressing Folate Receptor alpha (FRα).
-
Tumor Implantation: NCI-H2110 cells are implanted subcutaneously into the flank of the mice.
-
Study Initiation: Treatment commences when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Treatment Administration: ADCs are administered intravenously at specified doses and schedules.
-
Efficacy Endpoints: Tumor volumes are measured regularly (e.g., twice weekly) using calipers. The primary endpoint is often tumor growth inhibition (%T/C). Body weight is also monitored as an indicator of toxicity.
MOLM-13 Disseminated Acute Myeloid Leukemia Model
-
Animal Model: Female immunodeficient mice (e.g., NSG) are used to allow for the engraftment of human leukemia cells.[9]
-
Cell Line: MOLM-13, a human AML cell line with an FLT3-ITD mutation, often engineered to express luciferase for bioluminescence imaging.[10]
-
Cell Engraftment: MOLM-13 cells are injected intravenously to establish a disseminated disease model, which better mimics human AML.[10]
-
Monitoring: Disease progression is monitored by bioluminescence imaging (BLI) to quantify tumor burden.
-
Treatment Administration: ADCs are administered intravenously at specified doses and schedules.
-
Efficacy Endpoints: The primary endpoint is overall survival. Tumor burden is also assessed via BLI.
Mandatory Visualization
Signaling Pathway of DGN549
DGN549 is a DNA-alkylating agent that exerts its cytotoxic effect by binding to the minor groove of DNA and forming a covalent bond, leading to cell cycle arrest and apoptosis.
Caption: DGN549 ADC mechanism of action.
Experimental Workflow for Xenograft Efficacy Study
The following diagram illustrates the typical workflow for assessing the in vivo efficacy of an ADC in a subcutaneous xenograft model.
Caption: Subcutaneous xenograft study workflow.
References
- 1. ilcn.org [ilcn.org]
- 2. targetedonc.com [targetedonc.com]
- 3. Datopotamab Deruxtecan in Advanced or Metastatic Non–Small Cell Lung Cancer With Actionable Genomic Alterations: Results From the Phase II TROPION-Lung05 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Datopotamab Deruxtecan in Advanced or Metastatic Non-Small Cell Lung Cancer With Actionable Genomic Alterations: Results From the Phase II TROPION-Lung05 Study [pubmed.ncbi.nlm.nih.gov]
- 5. The EMA Review of Mylotarg (Gemtuzumab Ozogamicin) for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gemtuzumab Ozogamicin (GO) Inclusion to Induction Chemotherapy Eliminates Leukemic Initiating Cells and Significantly Improves Survival in Mouse Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Transgenic Expression of IL15 Retains CD123-Redirected T Cells in a Less Differentiated State Resulting in Improved Anti-AML Activity in Autologous AML PDX Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Head-to-Head Comparison: DGN549-L and Maytansinoid Antibody-Drug Conjugates
A Comprehensive Guide for Researchers and Drug Development Professionals
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. The choice of the cytotoxic payload is a critical determinant of an ADC's efficacy and safety profile. This guide provides a detailed head-to-head comparison of two distinct and potent payloads: DGN549-L, a DNA-alkylating agent, and maytansinoids, a class of microtubule-inhibiting agents. This objective comparison, supported by experimental data, will aid researchers, scientists, and drug development professionals in making informed decisions for future ADC design and development.
At a Glance: this compound vs. Maytansinoid ADCs
| Feature | This compound ADCs | Maytansinoid ADCs |
| Mechanism of Action | DNA Alkylation | Microtubule Inhibition |
| Cell Cycle Phase Specificity | S-phase dependent | M-phase dependent |
| Primary Mode of Action | Induces DNA damage, leading to apoptosis. | Disrupts microtubule dynamics, leading to mitotic arrest and apoptosis. |
| Bystander Effect | Potent, cell-permeable payload can kill neighboring antigen-negative cells. | Variable, dependent on the specific maytansinoid and linker used. Some newer maytansinoids exhibit a potent bystander effect. |
| Known Resistance Mechanisms | DNA repair mechanisms. | Alterations in tubulin, drug efflux pumps (e.g., P-glycoprotein). |
Mechanism of Action
This compound and maytansinoids employ fundamentally different mechanisms to induce cancer cell death, which has significant implications for their application and potential resistance pathways.
This compound: The DNA Damager
This compound is a potent DNA-alkylating agent. Once an anti-tumor antibody delivers the this compound ADC to the target cancer cell and it is internalized, the payload is released and translocates to the nucleus. There, it alkylates DNA, forming covalent adducts. This damage disrupts DNA replication and transcription, ultimately triggering apoptotic cell death.[1][2]
Maytansinoids: The Mitotic Inhibitors
Maytansinoids, such as DM1 and DM4, are potent antimitotic agents.[1][][4][5] Following internalization and release, maytansinoids bind to tubulin, the protein subunit of microtubules. This binding inhibits the assembly of microtubules, which are essential for the formation of the mitotic spindle during cell division.[1][][4][5] The disruption of microtubule dynamics leads to cell cycle arrest in the M phase and subsequent apoptosis.[1][][4][5]
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing this compound and maytansinoid ADCs targeting the same antigen are limited in the public domain. However, by examining data from various preclinical studies, a comparative picture of their efficacy can be constructed.
In Vitro Cytotoxicity
Both this compound and maytansinoid ADCs demonstrate potent in vitro cytotoxicity against antigen-positive cancer cell lines, with IC50 values typically in the sub-nanomolar to picomolar range.
| ADC Payload | Cell Line | Target Antigen | IC50 (pM) | Reference |
| DGN549 | NCI-H2110 (NSCLC) | FRα | ~100 | [6] |
| DGN549 | MOLM-13 (AML) | CD123 | <100 | [6] |
| Maytansinoid (DM4) | Various solid tumor PDX models | LAMP1 | Not specified, but potent | [7] |
| Maytansinoid (DM21-C) | Various ADAM9-positive cell lines | ADAM9 | 200 - 224,000 | [8] |
In Vivo Efficacy in Xenograft Models
In vivo studies in mouse xenograft models have demonstrated significant tumor growth inhibition and, in some cases, complete tumor regression with both this compound and maytansinoid ADCs.
| ADC Payload | Xenograft Model | Dosing | Outcome | Reference |
| DGN549 | NCI-H2110 (NSCLC) | 9 µg/kg | Durable complete regressions | [9] |
| DGN549 | MOLM-13 (AML, disseminated) | ≥ 1 µg/kg | Sustained lifespan increase | [9] |
| Maytansinoid (DM4) | Colon, Breast, Lung, etc. (PDX models) | 5 mg/kg, single dose | Complete regressions | [7] |
| Maytansinoid (ACT-903) | Colorectal cancer | 40 & 50 mg/kg | Significant reduction in tumor burden and prolonged survival | [10] |
It is important to note that the efficacy of an ADC is highly dependent on the target antigen, the antibody used, the linker stability, and the tumor model. Therefore, direct cross-study comparisons should be interpreted with caution. A study comparing a high-potency DGN549 payload with a DM4 payload in high and low antigen expression models suggested that the optimal payload potency is context-dependent, with the highly potent DGN549 showing superior efficacy in low-expressing models.[6][11]
Pharmacokinetics and Toxicity
The pharmacokinetic (PK) and toxicity profiles are critical for the therapeutic window of an ADC.
Pharmacokinetics
The PK of an ADC is influenced by the antibody, the payload, and the drug-to-antibody ratio (DAR). Generally, ADCs with higher DARs tend to have faster clearance.[12] Maytansinoid ADCs have been extensively studied, with trastuzumab emtansine (T-DM1) showing favorable pharmacokinetics.[13] Preclinical studies of a next-generation maytansinoid ADC, IMGC936, also demonstrated a favorable PK profile in cynomolgus monkeys.[8] Data on the clinical pharmacokinetics of this compound ADCs are less mature.
Toxicity
The toxicity of ADCs is often related to the payload. Maytansinoid-associated toxicities can include thrombocytopenia, hepatotoxicity, and peripheral neuropathy.[14][15] The toxicity of this compound is expected to be related to its DNA-damaging nature, potentially leading to myelosuppression. A systematic review and meta-analysis of ADC toxicities found that patients treated with ADCs had a higher risk of all-grade fatigue, anorexia, nausea, and sensory neuropathy.[14] The specific toxicity profile can be influenced by the linker stability, with more stable linkers generally leading to a better safety profile.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs.
In Vitro Cytotoxicity Assay
Protocol:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound and maytansinoid ADCs, as well as relevant controls (e.g., unconjugated antibody, free payload). Add the treatments to the cells.
-
Incubation: Incubate the plates for a period of 3 to 5 days.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value for each ADC.
In Vivo Xenograft Efficacy Study
Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth and, once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
ADC Administration: Administer the this compound and maytansinoid ADCs, along with vehicle and other controls, typically via intravenous injection.
-
Monitoring: Regularly measure tumor volumes and mouse body weights to assess efficacy and toxicity.
-
Endpoint and Analysis: Continue the study until a predefined endpoint is reached (e.g., maximum tumor size). Analyze the data to determine tumor growth inhibition and any survival benefit.
Conclusion
Both this compound and maytansinoid ADCs represent highly potent and promising avenues for targeted cancer therapy. Their distinct mechanisms of action offer different therapeutic opportunities and potential strategies to overcome drug resistance. This compound's DNA-alkylating activity provides a powerful cell-killing mechanism, while maytansinoids' antimitotic effects have been clinically validated. The choice between these payloads will depend on a multitude of factors, including the target antigen, the tumor type, the desired bystander effect, and the anticipated resistance mechanisms. The comprehensive data and protocols presented in this guide provide a solid foundation for researchers and drug developers to navigate these critical decisions in the pursuit of more effective and safer antibody-drug conjugates.
References
- 1. ADC Analysis – Frequently Asked Questions - KCAS Bio [kcasbio.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High anti-tumor activity of a novel alpha-fetoprotein-maytansinoid conjugate targeting alpha-fetoprotein receptors in colorectal cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toxicity profiles of antibody-drug conjugates for anticancer treatment: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Potency of DGN549-L Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of DGN549-L antibody-drug conjugates (ADCs) against other alternatives, supported by experimental data.
DGN549 is a potent DNA-alkylating agent utilized as a cytotoxic payload in ADCs.[1][] Its mechanism of action involves covalent alkylation of guanine bases in the minor groove of DNA, leading to DNA damage and ultimately cell death.[1] This guide focuses on the validation of DGN549 conjugated to antibodies via lysine residues (this compound), a non-site-specific conjugation method, and compares its potency with site-specifically conjugated DGN549 (DGN549-C) and other ADC payloads.
Performance Comparison: DGN549 Conjugates and Alternatives
The in vitro cytotoxicity of this compound ADCs has been evaluated against various cancer cell lines and compared with site-specific DGN549-C ADCs. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a quantitative measure of potency.
| Cell Line | Target Antigen | ADC | DAR | IC50 (ng/mL) |
| KB | Folate Receptor α | mAb1-DGN549-L | 3.5 | 0.43 |
| KB | Folate Receptor α | mAb1-DGN549-C | 1.9 | 1.1 |
| NCI-H2110 | Folate Receptor α | mAb1-DGN549-L | 3.5 | 3.8 |
| NCI-H2110 | Folate Receptor α | mAb1-DGN549-C | 1.9 | 5.3 |
| MOLM-13 | CD123 | mAb2-DGN549-L | 3.4 | 0.041 |
| MOLM-13 | CD123 | mAb2-DGN549-C | 1.9 | 0.052 |
| THP-1 | CD123 | mAb2-DGN549-L | 3.4 | 0.12 |
| THP-1 | CD123 | mAb2-DGN549-C | 1.9 | 0.14 |
Table 1: In Vitro Cytotoxicity of this compound vs. DGN549-C Conjugates. Data is presented as the concentration of the ADC required to inhibit cell growth by 50%. mAb1 is an anti-folate receptor α antibody, and mAb2 is an anti-CD123 antibody. DAR stands for Drug-to-Antibody Ratio.[3]
| ADC Payload | Mechanism of Action | Typical IC50 Range (in vitro) |
| DGN549 | DNA Alkylator | Sub-nanomolar to low nanomolar |
| Maytansinoid (e.g., DM4) | Microtubule Inhibitor | Sub-nanomolar to low nanomolar |
| Auristatin (e.g., MMAE) | Microtubule Inhibitor | Sub-nanomolar to low nanomolar |
Table 2: Comparison of Potency of Different ADC Payloads. This table provides a general comparison of the in vitro potency of DGN549 with other common ADC payloads.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC potency.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound conjugates on cultured cancer cells using a tetrazolium colorimetric assay (MTT).[6]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound ADC and control articles (unconjugated antibody, free payload)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of complete medium and incubate overnight.[6]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and control articles in complete medium. Add 50 µL of the diluted compounds to the respective wells.[6]
-
Incubation: Incubate the plates for a period of 48 to 144 hours.[6]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[6]
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental procedures.
Caption: this compound ADC Mechanism of Action.
Caption: In Vitro Cytotoxicity Experimental Workflow.
Caption: Logical Comparison of DGN549 Conjugates.
References
- 1. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of DGN549-L Labeled Antibodies: Lysine vs. Site-Specific Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of DGN549-L labeled antibodies, which are conjugated via lysine residues, against site-specifically conjugated DGN549 antibodies. The data presented here is derived from preclinical studies and is intended to inform researchers on the potential impact of conjugation chemistry on the efficacy and tolerability of antibody-drug conjugates (ADCs).
DGN549 is a potent DNA-alkylating agent used as a cytotoxic payload in ADCs.[1] The method of conjugation of this payload to the antibody can significantly influence the therapeutic index of the resulting ADC. This guide summarizes key experimental data comparing lysine-conjugated DGN549 (this compound) with a site-specific cysteine-conjugated version.
Performance Comparison: In Vitro Cytotoxicity
The in vitro cytotoxicity of this compound ADCs was compared to site-specific cysteine-conjugated ADCs (CYSMAB) using two different monoclonal antibodies: mAb1, targeting the folate receptor α (FRα), and mAb2, targeting CD123.[2] The half-maximal inhibitory concentration (IC50) was determined in relevant cancer cell lines.
Table 1: In Vitro Cytotoxicity of mAb1-DGN549 ADCs on FRα-Positive Cell Lines [2]
| Cell Line | ADC Configuration | IC50 (ng/mL of ADC) | IC50 (pM of DGN549) |
| NCI-H2110 | This compound (Lysine) | 0.83 | 43 |
| NCI-H2110 | DGN549-C (Cysteine) | 0.23 | 12 |
| KB | This compound (Lysine) | 0.13 | 6.7 |
| KB | DGN549-C (Cysteine) | 0.04 | 2.1 |
Table 2: In Vitro Cytotoxicity of mAb2-DGN549 ADCs on CD123-Positive Cell Lines [2]
| Cell Line | ADC Configuration | IC50 (ng/mL of ADC) | IC50 (pM of DGN549) |
| MOLM-13 | This compound (Lysine) | 0.18 | 9.3 |
| MOLM-13 | DGN549-C (Cysteine) | 0.08 | 4.1 |
| THP-1 | This compound (Lysine) | 0.25 | 13 |
| THP-1 | DGN549-C (Cysteine) | 0.11 | 5.7 |
Performance Comparison: In Vivo Efficacy
The in vivo anti-tumor activity of the this compound ADC was compared to the site-specific ADC in xenograft models.
Table 3: In Vivo Efficacy of mAb1-DGN549 ADCs in NCI-H2110 Xenograft Model [2]
| Treatment Group | Dose (μg/kg DGN549) | Tumor Growth Inhibition (%) |
| This compound (Lysine) | 15 | 85 |
| DGN549-C (Cysteine) | 15 | 95 |
Table 4: In Vivo Efficacy of mAb2-DGN549 ADCs in MOLM-13 Disseminated AML Model [2]
| Treatment Group | Dose (μg/kg DGN549) | Median Lifespan Increase (%) |
| This compound (Lysine) | 1 | >100 |
| DGN549-C (Cysteine) | 1 | >100 |
Cross-Reactivity Considerations
In the context of the primary comparative study, it is noted that the monoclonal antibodies used (mAb1 and mAb2) did not exhibit significant cross-reactivity with their respective mouse antigens.[2] This is an important consideration in preclinical toxicology studies, as it helps to distinguish between antigen-mediated and non-specific toxicity of the ADC. For any new this compound labeled antibody, a thorough cross-reactivity assessment is crucial. This typically involves screening against a panel of tissues from relevant species (including human) to identify potential off-target binding that could lead to toxicity.
Experimental Protocols
In Vitro Cytotoxicity Assay
The in vitro cytotoxicity of this compound and other ADCs is determined using a cell viability assay, such as the MTT or resazurin-based assay.
-
Cell Seeding: Target cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: A serial dilution of the ADC is prepared and added to the cells.
-
Incubation: The plates are incubated for a period of 72 to 120 hours to allow the ADC to exert its cytotoxic effect.
-
Viability Assessment: A viability reagent (e.g., MTT) is added to each well. The reagent is metabolized by viable cells into a colored product.
-
Data Analysis: The absorbance is read using a plate reader, and the IC50 value is calculated by fitting the data to a dose-response curve.
In Vivo Xenograft Studies
In vivo efficacy is assessed using tumor xenograft models in immunocompromised mice.
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Treatment: Mice are randomized into groups and treated with the ADC, a vehicle control, and potentially other control articles. Dosing can be single or multiple, administered intravenously.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Efficacy Evaluation: The anti-tumor activity is evaluated by comparing the tumor growth in the treated groups to the control group. For disseminated tumor models, survival is the primary endpoint.
Visualizing the Concepts
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the mechanism of action of the DGN549 payload.
Caption: Workflow for comparing this compound and DGN549-C ADCs.
Caption: Mechanism of action for a this compound labeled antibody.
References
A Comparative Pharmacokinetic Analysis of DGN549-L Antibody-Drug Conjugates
This guide provides a comparative analysis of the pharmacokinetics of Antibody-Drug Conjugates (ADCs) utilizing the DGN549-L payload, which is conjugated to monoclonal antibodies via lysine residues. The performance of these ADCs is compared with site-specifically conjugated DGN549 ADCs and other clinical-stage ADCs to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to this compound ADCs
DGN549 is a potent DNA-alkylating agent belonging to the indolinobenzodiazepine class.[1] Its derivative, this compound, is designed for conjugation to the lysine residues of a monoclonal antibody, creating a heterogeneous mixture of ADC molecules with varying drug-to-antibody ratios (DARs).[2] The pharmacokinetic (PK) profile of an ADC is a critical determinant of its efficacy and toxicity. Understanding how conjugation strategy and payload characteristics influence PK is paramount for the development of successful ADC therapeutics. This guide will delve into the available preclinical data for this compound ADCs and provide a comparative perspective.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for this compound containing ADCs and relevant comparators. Data is compiled from preclinical studies in various species.
Table 1: Pharmacokinetic Parameters of Lysine-Conjugated DGN549 ADC (TAK-164) in Mice
| Parameter | Value | Species | Reference |
| Terminal Half-life (t½) | ~41-51 hours | Mouse | [3] |
| Plasma Clearance | 0.75 mL/h/kg | Mouse | [3][4] |
TAK-164 is an ADC composed of an anti-Guanylyl Cyclase C (GCC) antibody conjugated to the DGN549 payload via lysine residues.[3][4][5][6][7]
Table 2: Comparative Tolerability of Lysine- vs. Site-Specific DGN549 ADCs
| ADC Type | Observation | Reference |
| Lysine-Conjugated DGN549 ADC | Lower Maximum Tolerated Dose (MTD) compared to the site-specific conjugate in one preclinical model. | [8] |
| Site-Specific (Cysteine) DGN549 ADC | Higher MTD and improved tolerability in terms of median lethal dose in some preclinical models. Showed slightly greater plasma exposure. | [8] |
Table 3: Pharmacokinetic Parameters of a Comparator ADC (Mirvetuximab Soravtansine) in Humans
| Parameter | Value | Species | Reference |
| Clearance | 0.0153 L/h | Human | [9] |
| Volume of Central Compartment | 2.63 L | Human | [9] |
| Cmax (ADC) | 137.3 µg/mL | Human | [10] |
| AUCtau (ADC) | 20.65 h·mg/mL | Human | [10] |
Mirvetuximab soravtansine is an ADC targeting folate receptor-α, utilizing a DM4 payload. This data from human studies provides a benchmark for clinical-stage ADCs.[1][9][10][11][12]
Experimental Protocols
The pharmacokinetic characterization of ADCs is a complex process requiring multiple bioanalytical techniques to quantify the different components of the ADC in biological matrices.[13]
Enzyme-Linked Immunosorbent Assay (ELISA) for Total Antibody and Conjugated ADC
ELISA is a common ligand-binding assay used to quantify the total antibody and the antibody-drug conjugate.
-
Coating: Microplate wells are coated with a capture antibody that specifically binds to the ADC's antibody component (e.g., an anti-idiotypic antibody or target antigen).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Sample Incubation: Plasma or serum samples, along with a standard curve of known ADC concentrations, are added to the wells.
-
Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. This antibody can be designed to bind to the antibody portion (for total antibody measurement) or a component of the linker-payload (for conjugated ADC measurement).
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Quantification: The absorbance is measured using a microplate reader, and the concentration of the ADC in the samples is determined by interpolating from the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Free Payload
LC-MS/MS is a highly sensitive and specific method used to quantify the free payload (DGN549) that has been released from the antibody in circulation.[13][14][15]
-
Sample Preparation: Proteins in the plasma samples are precipitated and removed, typically through the addition of an organic solvent.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. The free payload is separated from other matrix components based on its physicochemical properties as it passes through a chromatography column.
-
Ionization: The eluent from the chromatography column is introduced into a mass spectrometer, where the payload molecules are ionized.
-
Mass Analysis: The ionized payload molecules are separated based on their mass-to-charge ratio.
-
Fragmentation and Detection: The selected parent ions are fragmented, and specific fragment ions are detected and quantified.
-
Quantification: The concentration of the free payload is determined by comparing its response to that of a known concentration of a stable isotope-labeled internal standard.
Visualizations
General Mechanism of Action of an Antibody-Drug Conjugate
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Bioanalytical Workflow for ADC Pharmacokinetics
Caption: Bioanalytical workflow for ADC pharmacokinetic analysis.
Generic Receptor Tyrosine Kinase Signaling Pathway
Caption: A generic receptor tyrosine kinase (RTK) signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Catabolism of [3H]TAK-164, a Guanylyl Cyclase C Targeted Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacokinetics and Pharmacodynamics of TAK-164 Antibody Drug Conjugate Coadministered with Unconjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of TAK-164 Antibody Drug Conjugate Coadministered with Unconjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Population pharmacokinetics of mirvetuximab soravtansine in patients with folate receptor-α positive ovarian cancer: The antibody-drug conjugate, payload and metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Portico [access.portico.org]
- 13. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
A Preclinical Showdown: DGN549-L vs. Auristatin Payloads in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ADC Payloads
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic success. This guide provides a comparative analysis of two prominent payload classes: the DNA alkylating agent DGN549-L and the widely utilized microtubule inhibitors, auristatins (represented primarily by monomethyl auristatin E, MMAE). By presenting available preclinical data, this guide aims to offer an objective resource for researchers and drug developers in the selection and optimization of ADC components.
At a Glance: this compound and Auristatin Payloads
| Feature | This compound | Auristatin Payloads (e.g., MMAE) |
| Mechanism of Action | DNA Alkylating Agent | Microtubule Inhibitor |
| Cell Cycle Specificity | Active throughout the cell cycle | Primarily active in the G2/M phase of the cell cycle[1] |
| Key Molecular Target | DNA | Tubulin[2] |
| Bystander Effect | Yes (lipophilic nature allows for cell permeability)[3] | Yes (MMAE is membrane-permeable)[4] |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and auristatin payloads lies in their distinct mechanisms of inducing cell death. This compound exerts its cytotoxicity by alkylating DNA, a process that can occur at any phase of the cell cycle.[1] This alkylation leads to DNA damage, disruption of DNA replication and transcription, and ultimately, apoptosis.[5][6]
In contrast, auristatins, such as MMAE, are potent antimitotic agents that disrupt microtubule dynamics.[2] By inhibiting tubulin polymerization, they arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and apoptosis.[1] This mechanism is most effective against rapidly dividing cells.
Preclinical Performance: A Comparative Overview
While direct head-to-head studies are limited, a comparative analysis of available preclinical data provides valuable insights into the performance of ADCs carrying these two payload classes.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of an ADC. The following tables summarize representative IC50 values for this compound and MMAE ADCs from various preclinical studies. It is important to note that these values are highly dependent on the specific antibody, cell line, and experimental conditions.
Table 1: Representative In Vitro Cytotoxicity of this compound ADCs
| Antibody Target | Cell Line | ADC Construct | IC50 (pM) | Reference |
| PSMA | DU145-PSMA | J591-DGN549 | Similar potency to VH2-VH1-DGN549 based on payload concentration | [7] |
| CD33 | HEL92.1.7 (MDR+) | Anti-CD33-IGN (monoimine) | 30 | [6] |
| FRα | KB-GRC1 (MDR+) | Anti-FRα-IGN (monoimine) | 70 | [5] |
| EpCAM | HCT-15 (MDR+) | Anti-EpCAM-IGN (monoimine) | ~145 | [5] |
Table 2: Representative In Vitro Cytotoxicity of Auristatin (MMAE) ADCs
| Antibody Target | Cell Line | ADC Construct | IC50 (nM) | Reference |
| EpCAM/EGFR | Various TNBC | scFv-SNAP-MMAE | 135.2 - 981.7 | [8] |
| Tissue Factor | BxPC-3 | Anti-human TF-MMAE | 1.15 | [9] |
| HER2 | SKBR3 | Trastuzumab-vc-MMAE | ~0.1 | [10] |
| ICAM1 | Various CCA | ICAM1-MMAE | Not specified, but potent | [11] |
| CD30 | Various | Brentuximab vedotin | Not specified, but potent | [12] |
In Vivo Efficacy
Xenograft models in immunocompromised mice are the standard for evaluating the in vivo anti-tumor activity of ADCs. The data below showcases the efficacy of this compound and MMAE ADCs in various tumor models.
Table 3: Representative In Vivo Efficacy of this compound ADCs
| Antibody Target | Tumor Model | Dosing | Outcome | Reference |
| FRα | NCI-H2110 NSCLC Xenograft | 9 µg/kg DGN549 | Durable complete regressions | [13] |
| CD123 | MOLM-13 AML Xenograft | ≥ 1 µg/kg DGN549 | Sustained lifespan increase | [13] |
| PSMA | CWR22Rv1 Prostate Xenograft | 10 µg/kg DGN549 (q.o.d. x3) | Not specified | [7] |
| GCC | PHTX 11C Xenograft | 0.4 mg/kg TAK-164 | Heterogeneous ADC distribution with widespread DNA damage | [3] |
Table 4: Representative In Vivo Efficacy of Auristatin (MMAE) ADCs
| Antibody Target | Tumor Model | Dosing | Outcome | Reference |
| Tissue Factor | Pancreatic Tumor Xenograft | Not specified | Significant tumor growth suppression | [9] |
| B7H4 | MDA-MB-468 Breast Cancer Xenograft | Single dose | Payload-driven anti-tumor activity | [14] |
| Cleaved AREG | MCF7 Breast Cancer Xenograft | 5 mg/kg 1A3-MMAE (q4d x6) | Tumor regression in 8/10 mice | [15] |
| ICAM1 | CCA PDX Model | 5 mg/kg | 62% tumor growth inhibition | [11] |
Experimental Protocols: A Guide to Key Assays
Reproducible and robust experimental design is paramount in the evaluation of ADCs. Below are detailed methodologies for two key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the IC50 of an ADC in cancer cell lines.
Protocol Details:
-
Cell Seeding: Plate cells at a pre-determined optimal density in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a duration appropriate for the payload's mechanism of action (e.g., 72-96 hours for microtubule inhibitors).[16]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals in viable cells.
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results against the ADC concentration to determine the IC50 value.[16]
In Vivo Xenograft Study
This protocol provides a general framework for assessing the in vivo efficacy of an ADC in a subcutaneous xenograft model.
Protocol Details:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a specified size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
ADC Administration: Administer the ADC and controls (e.g., vehicle, unconjugated antibody) via a specified route (e.g., intravenous).
-
Monitoring: Measure tumor volume and mouse body weight at regular intervals.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or if signs of toxicity are observed.
-
Data Analysis: Analyze the data to determine tumor growth inhibition and assess any treatment-related toxicity.
Concluding Remarks
The choice between a DNA alkylating agent like this compound and a microtubule inhibitor like an auristatin is a critical decision in ADC design. DNA-damaging agents offer the advantage of being effective against both dividing and non-dividing cells, which may be beneficial for treating slow-growing tumors or dormant cancer cells.[1] Conversely, microtubule inhibitors have a well-established track record of efficacy, particularly against rapidly proliferating cancers.[2]
Preclinical data suggests that both this compound and auristatin-based ADCs can exhibit potent anti-tumor activity. The ultimate selection of a payload should be guided by the specific biological context of the target, including the antigen expression level, tumor heterogeneity, and the intrinsic sensitivity of the cancer cells to different mechanisms of cell killing. Further head-to-head comparative studies in well-defined preclinical models will be invaluable in elucidating the relative strengths and weaknesses of these two important classes of ADC payloads.
References
- 1. Antibody-Drug Conjugates: Microtubule Inhibitors, DNA Binders, and Topoisomerase Inhibitors [biointron.com]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development of potent antibody drug conjugates against ICAM1+ cancer cells in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. njbio.com [njbio.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for DGN549-L: A Comprehensive Guide
Disclaimer: This document provides a generalized framework for the handling and disposal of the research chemical DGN549-L, based on its known properties as a DNA alkylator used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] As with any novel or hazardous chemical, researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer and adhere to all institutional and local environmental regulations.[4][5] If an SDS is unavailable or hazards are unknown, the substance must be treated as particularly hazardous.[4][6]
Immediate Safety and Hazard Identification
This compound is a potent DNA alkylating agent.[1][2][3] Such compounds are often cytotoxic and should be handled with extreme caution. Based on its intended use in ADCs for cancer therapeutics, it is prudent to assume this compound has mutagenic, carcinogenic, or teratogenic properties.[7][8] Always handle this compound within a certified chemical fume hood or glove box to minimize exposure.[6]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Spill: Treat any spill as a major event. Evacuate the immediate area and notify your supervisor and Environmental Health & Safety (EHS) department.[6] Do not attempt to clean up a spill without appropriate training and personal protective equipment (PPE).
Chemical and Physical Properties Summary
The following table summarizes the known properties of this compound. This data is essential for determining appropriate handling, storage, and disposal pathways.
| Property | Value | Source |
| Chemical Name | This compound | [1][9] |
| CAS Number | 1884276-68-9 | [1][9][10] |
| Molecular Formula | C58H58N8O13 | [1][10] |
| Molecular Weight | 1075.145 g/mol | [1] |
| Primary Function | DNA Alkylator for ADC Synthesis | [2][3][11] |
| Storage Temperature | Powder: -20°C for 3 years | [1][10] |
Step-by-Step Disposal Protocol
Proper disposal requires careful segregation of waste streams to ensure safety and compliance. Never dispose of this compound or its contaminated materials down the drain or in the regular trash.[12]
3.1 Personal Protective Equipment (PPE) Requirements Before beginning any disposal procedure, the following PPE is mandatory:
-
Appropriate chemical-resistant gloves (e.g., nitrile, neoprene).
-
Safety goggles or a face shield.
-
A lab coat.
3.2 Waste Stream Identification and Segregation The first critical step is to correctly identify the type of waste. Use the following decision tree to determine the correct waste stream.
Caption: Decision logic for this compound waste stream identification.
3.3 Disposal Procedures by Waste Stream
A. Unused/Expired Pure this compound (Solid Waste)
-
Container: Place the original vial or container with the unused compound into a larger, sealable, and clearly labeled hazardous waste container.
-
Labeling: Affix a hazardous waste label from your institution's EHS department. Clearly write "this compound" and list it as "Acutely Hazardous Waste" or "Cytotoxic Agent."
-
Storage: Store in a designated, secure satellite accumulation area, away from incompatible materials.[6]
B. Contaminated Solid Waste (e.g., gloves, wipes, pipette tips)
-
Collection: Place all contaminated solid materials into a dedicated, puncture-resistant, and sealable hazardous waste container. This is typically a plastic tub or a drum with a lid.
-
Labeling: Label the container "Acutely Hazardous Solid Waste" and list "this compound" and any other chemical contaminants.
-
Storage: Keep the container closed at all times except when adding waste.[12] Store in the satellite accumulation area.
C. Liquid Waste (Organic or Aqueous Solutions)
-
Container: Use a dedicated, chemically compatible, and leak-proof waste container (e.g., a high-density polyethylene or glass bottle). Do not mix incompatible waste streams.[12]
-
Segregation:
-
Halogenated Solvents: Collect waste containing solvents like dichloromethane in a "Halogenated Organic Waste" container.
-
Non-Halogenated Solvents: Collect waste with solvents like DMSO, DMF, or methanol in a "Non-Halogenated Organic Waste" container.
-
Aqueous Waste: Collect waste that is primarily water-based in an "Aqueous Hazardous Waste" container.
-
-
Labeling: Label the container with the full chemical names and estimated percentages of all components, including this compound.[12]
-
Storage: Keep the container sealed and within secondary containment to prevent spills.[12]
D. Empty Container Disposal
-
Rinsing: An empty container that held this compound is still considered hazardous.
-
The first rinse of the container must be collected and disposed of as hazardous liquid waste.[12]
-
For a highly toxic chemical like this compound, it is best practice to collect the first three rinses as hazardous waste.[12]
-
After thorough rinsing, deface the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.
Disposal Workflow Visualization
The following diagram outlines the complete workflow from waste generation to final pickup by EHS.
Caption: Step-by-step workflow for this compound waste management.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. twu.edu [twu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Site-Specific Conjugation of the Indolinobenzodiazepine DGN549 to Antibodies Affords Antibody-Drug Conjugates with an Improved Therapeutic Index as Compared with Lysine Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Safe Handling and Disposal of DGN549-L: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential, immediate safety and logistical information for the handling and disposal of DGN549-L. The following procedural guidance is designed to answer specific operational questions, ensuring the safety of all laboratory personnel and the integrity of your research. Our commitment is to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Personal Protective Equipment (PPE) for this compound
The selection of appropriate personal protective equipment is paramount when handling this compound. The following table summarizes the recommended PPE based on established safety protocols.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Provides resistance to chemical breakthrough and protects against accidental skin contact. |
| Eye Protection | ANSI Z87.1 rated safety glasses with side shields | Protects eyes from splashes and airborne particles of this compound. |
| Face Protection | Face shield (in addition to safety glasses) | Recommended when there is a significant risk of splashing or aerosol generation. |
| Body Protection | Fully buttoned laboratory coat | Prevents contamination of personal clothing and protects against minor spills. |
| Respiratory Protection | Not generally required under normal use | A NIOSH-approved respirator may be necessary if handling in a poorly ventilated area or if aerosolizing. |
This compound Handling and Disposal Workflow
Adherence to a standardized workflow is critical for minimizing risk and ensuring the proper disposal of this compound and associated waste. The following diagram outlines the key steps from preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocol: In Vitro Cell Viability Assay
This protocol outlines a common experiment involving this compound to assess its effect on cell viability.
1. Cell Culture and Seeding:
- Culture a relevant cell line (e.g., HeLa) in appropriate media and conditions.
- Seed cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
2. Treatment with this compound:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Create a serial dilution of this compound in cell culture media to achieve the desired final concentrations.
- Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media with solvent only).
3. Incubation:
- Incubate the treated cells for a predetermined period (e.g., 48 hours) under standard cell culture conditions.
4. Viability Assessment:
- Add a viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for colorimetric or fluorometric changes.
- Read the absorbance or fluorescence using a plate reader.
5. Data Analysis:
- Normalize the data to the vehicle control to determine the percentage of cell viability.
- Plot the results to determine the IC50 value of this compound.
Signaling Pathway of this compound in Target Cells
The following diagram illustrates the hypothetical signaling pathway activated by this compound upon binding to its cellular receptor.
Caption: Hypothetical signaling cascade initiated by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
